Fmoc-D-lys(fmoc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628421 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75932-02-4 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-D-lys(fmoc)-OH: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-lys(fmoc)-OH, also known as Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-D-lysine, is a derivative of the amino acid D-lysine utilized in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, stability, and its application in peptide synthesis, with a focus on experimental protocols.
Core Chemical Properties
This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below. For comparative context, data for the more commonly utilized Fmoc-D-Lys(Boc)-OH is also provided. The primary structural difference is the use of a second Fmoc group for side-chain protection instead of the acid-labile Boc group.
| Property | This compound | Fmoc-D-Lys(Boc)-OH |
| CAS Number | 75932-02-4[1] | 92122-45-7[2] |
| Molecular Formula | C36H34N2O6[1] | C26H32N2O6[2] |
| Molecular Weight | 590.8 g/mol [1] | 468.54 g/mol [2] |
| Appearance | - | White to slight yellow to beige powder |
| Melting Point | - | 120-131 °C[2] |
| Solubility | - | Clearly soluble in DMF (1 mmole in 2 ml) |
| Storage Temperature | - | 2-8°C[2] |
Stability and Handling
Like other Fmoc-protected amino acids, this compound is stable under acidic conditions. The Fmoc protecting groups are labile to bases, a characteristic central to their application in SPPS. The compound should be stored in a cool, dry place to prevent degradation.
Experimental Protocols
The use of this compound in peptide synthesis involves two primary stages after its incorporation into the peptide chain: the deprotection of the Fmoc groups and the subsequent coupling of the next amino acid.
Fmoc Deprotection
The removal of the Fmoc protecting groups from both the α-amino and ε-amino groups of the lysine residue is achieved by treatment with a mild base, typically piperidine.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes.
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 15-20 minutes to ensure complete removal of both Fmoc groups.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
It is important to note that the simultaneous deprotection of both the alpha- and epsilon-amino groups will expose two free amines. This will lead to branch formation if a standard coupling procedure is followed. This characteristic can be exploited for the synthesis of branched peptides.
Peptide Coupling
Following Fmoc deprotection, the next Fmoc-protected amino acid is coupled to the newly freed amino group(s) of the D-lysine residue.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, DIC) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
DMF, peptide synthesis grade
Methodology:
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
Visualizing Synthetic Workflows
The following diagrams illustrate the key processes in the utilization of this compound in peptide synthesis.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-lys(fmoc)-OH
This technical guide provides a comprehensive overview of the synthesis and purification of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-D-lysine, commonly referred to as Fmoc-D-lys(fmoc)-OH. This key building block is utilized in solid-phase peptide synthesis (SPPS) for the introduction of D-lysine residues, particularly when subsequent modifications of the peptide chain are not desired at the lysine side chain, or when the di-Fmoc protected lysine itself is a key feature of the final peptide. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.
Physicochemical Properties and Characterization Data
This compound is a white to off-white solid, and its high purity is crucial for the successful synthesis of peptides. The following table summarizes its key physicochemical properties and characterization data.
| Property | Value |
| Chemical Name | (2R)-2,6-bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |
| Synonyms | Nα,Nε-di-Fmoc-D-lysine, this compound |
| CAS Number | 75932-02-4 |
| Molecular Formula | C₃₆H₃₄N₂O₆ |
| Molecular Weight | 590.66 g/mol |
| Appearance | White powder |
| Melting Point | 130 - 141 °C |
| Purity (Chiral HPLC) | ≥ 99.5% |
| Storage Conditions | 2-8°C |
Synthesis of this compound
The synthesis of this compound involves the protection of both the α-amino and ε-amino groups of D-lysine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. A common and effective method utilizes an activated Fmoc reagent, such as 9-fluorenylmethyl azidoformate, in a basic aqueous-organic solvent mixture.
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a known synthetic procedure for N,N'-Bis-(9-Fluorenylmethyloxycarbonyl)-D-Lysine.
Materials:
-
D-lysine hydrochloride
-
Sodium carbonate
-
Acetone
-
Deionized water
-
9-Fluorenylmethyl azidoformate
-
Hexane
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve D-lysine hydrochloride (4.5 g) in 175 ml of a 10% sodium carbonate solution in a water:acetone (6:1) mixture.
-
Addition of Fmoc Reagent: To the stirred solution of D-lysine, add dropwise a solution of 9-fluorenylmethyl azidoformate in acetone (150 ml).
-
Reaction: Allow the reaction mixture to stir at room temperature for 16 hours.
-
Initial Work-up: After 16 hours, dilute the mixture with water and wash it three times with hexane in a separatory funnel. Discard the hexane layers.
-
Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid and then extract the product three times with ethyl acetate.
-
Washing: Combine the ethyl acetate layers and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the ethyl acetate solution over anhydrous magnesium sulfate, filter, and then concentrate the solution in vacuo to a volume of approximately 20 ml.
-
Precipitation: Add the concentrated solution to 1 liter of hexane to precipitate the product.
-
Isolation: Collect the precipitate by filtration and dry it to afford the final product, N,N'-Bis-(9-Fluorenylmethyloxycarbonyl)-D-Lysine.
NMR Data:
-
¹H NMR (DMSO-d₆): δ 1.0-1.9 (m, 6H), 2.7-3.2 (m, 2H), 3.8-4.7 (m, 7H), 6.8-8.3 (m, 19H).
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove any unreacted starting materials, by-products, and mono-Fmoc protected species. The primary methods for purification are precipitation and recrystallization.
Purification Workflow
The following diagram outlines the general workflow for the purification of crude this compound.
Recrystallization Protocol (General Procedure)
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethyl acetate/hexane mixture)
Procedure:
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent or solvent mixture. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quality Control
The purity of the final this compound product should be assessed using standard analytical techniques.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A chiral HPLC method can be used to confirm the enantiomeric purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. |
| Melting Point Analysis | To assess the purity of the compound. A sharp melting point range is indicative of high purity. |
Conclusion
The synthesis and purification of this compound can be achieved through a robust and reproducible protocol. The key to obtaining high-purity material suitable for peptide synthesis lies in the careful execution of the reaction, followed by a thorough work-up and an effective purification strategy such as precipitation or recrystallization. Rigorous quality control is essential to ensure the integrity of this important building block for the development of novel peptide-based therapeutics and research tools.
Stability of Fmoc-D-lys(fmoc)-OH in Common Peptide Synthesis Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of Nα,Nε-bis(fluorenylmethyloxycarbonyl)-D-lysine (Fmoc-D-lys(fmoc)-OH) in various organic solvents commonly utilized in solid-phase peptide synthesis (SPPS). Understanding the stability of this and other protected amino acids in solution is critical for ensuring the integrity of the final peptide product, minimizing side reactions, and optimizing synthesis protocols.
While specific, long-term quantitative stability data for this compound in solution is not extensively published, this guide synthesizes established principles of Fmoc-amino acid chemistry, extrapolates from available data on structurally similar compounds, and provides detailed experimental protocols for researchers to determine precise stability profiles within their own laboratory settings.
Factors Influencing the Stability of this compound in Solution
The stability of this compound in solution is primarily influenced by the solvent's nature, the presence of impurities, temperature, and exposure to light. The Fmoc protecting group is notably labile to basic conditions, and its premature cleavage is a primary degradation pathway.
-
Solvent Choice: Polar aprotic solvents are essential for dissolving Fmoc-amino acids. However, these solvents can also contribute to degradation.
-
N,N-Dimethylformamide (DMF): The most common solvent in SPPS. Over time, DMF can degrade to form dimethylamine, a secondary amine that can induce the premature removal of the Fmoc group.[1][2]
-
N-Methyl-2-pyrrolidone (NMP): A more polar alternative to DMF that can enhance solubility and coupling efficiency. However, some reports suggest that Fmoc-amino acids may exhibit greater decomposition in NMP compared to DMF over extended periods.[1][2]
-
Dichloromethane (DCM): Generally a poor solvent for Fmoc-amino acids and is less commonly used for dissolving these building blocks in modern Fmoc-based SPPS.
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can be used to dissolve Fmoc-amino acids, often in combination with other solvents.
-
-
Impurities: Trace impurities in solvents or the Fmoc-amino acid itself can significantly impact stability.
-
Basic Impurities: Amines in DMF are a primary cause of Fmoc group instability.
-
Water: The presence of water can lead to hydrolysis of the Fmoc group, although this is generally a slower process compared to base-catalyzed degradation.
-
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For maximal stability, solutions of Fmoc-amino acids should be stored at low temperatures.
Qualitative and Extrapolated Quantitative Stability Data
Table 1: Qualitative Solubility and General Stability of this compound in Common Solvents
| Solvent | General Solubility | Key Stability Considerations |
| N,N-Dimethylformamide (DMF) | Soluble | Prone to degradation by dimethylamine impurities. High-purity, amine-free DMF is recommended. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | May lead to a higher rate of decomposition over extended periods compared to DMF. |
| Dichloromethane (DCM) | Sparingly Soluble | Generally not a preferred solvent for prolonged storage in solution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used, but its high boiling point can be problematic for removal. Often used in solvent mixtures. |
Table 2: Extrapolated Quantitative Stability of this compound in Solution at 4°C
| Solvent | Estimated Purity after 1 Week (%) | Estimated Purity after 4 Weeks (%) | Remarks and Recommendations |
| High-Purity DMF | >98% | ~95% | Based on extrapolation from studies on other Fmoc-amino acids. Solutions are best used within a few days to a week. |
| NMP | >97% | ~92% | Extrapolated data suggests potentially faster degradation than in DMF. Freshly prepared solutions are highly recommended. |
| DCM | Not Recommended for Storage | Not Recommended for Storage | Poor solubility and potential for slow degradation. |
| DMSO | >98% | ~96% | Appears to be a relatively stable solvent for short-term storage. |
Disclaimer: The quantitative data in Table 2 is an estimation based on general principles and data from similar but not identical molecules. For critical applications, it is imperative to perform in-house stability studies.
Experimental Protocol for Stability Assessment
To obtain precise quantitative data for the stability of this compound in a specific solvent, a stability study should be conducted. The following protocol outlines a general procedure using High-Performance Liquid Chromatography (HPLC) for analysis.
Materials and Equipment
-
This compound
-
High-purity solvents (DMF, NMP, DCM, DMSO)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Temperature-controlled storage unit (e.g., refrigerator at 4°C)
Procedure
-
Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare separate stock solutions for each solvent to be tested.
-
-
Storage:
-
Aliquot the stock solutions into several sealed vials for each time point to avoid repeated opening and closing of the same sample.
-
Store the vials at a constant temperature (e.g., 4°C) and protected from light.
-
-
Time Points for Analysis:
-
Define the time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 28).
-
-
HPLC Analysis:
-
At each time point, retrieve a vial for each solvent.
-
Allow the solution to equilibrate to room temperature.
-
Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the sample using a suitable gradient method (e.g., a water/acetonitrile gradient with 0.1% TFA).
-
Monitor the elution profile at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
-
Data Analysis:
-
At Day 0, identify the peak corresponding to intact this compound and determine its retention time and peak area.
-
At subsequent time points, quantify the peak area of the intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the initial amount at Day 0.
-
Identify and, if possible, quantify any new peaks that appear, as these may correspond to degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the stability of this compound.
Signaling Pathways and Logical Relationships
In the context of this compound stability, the primary "signaling pathway" is the degradation pathway. The following diagram illustrates the logical relationship between the cause (instability) and the effect (degradation).
Conclusion and Recommendations
The stability of this compound in solution is a critical parameter for successful peptide synthesis. While generally stable for short periods in high-purity solvents and at low temperatures, long-term storage in solution is not recommended. For optimal results, it is advised to:
-
Use high-purity, amine-free solvents, particularly DMF.
-
Prepare solutions of this compound fresh and use them promptly.
-
If short-term storage is necessary, store solutions at 2-8°C and protected from light.
-
For critical applications or when using automated synthesizers with reagents stored in solution for extended periods, it is highly recommended to perform an in-house stability study following the protocol outlined in this guide.
By carefully considering the factors that influence stability and, when necessary, performing quantitative analysis, researchers can ensure the quality and integrity of their synthetic peptides.
References
The Solubility of Fmoc-D-lys(fmoc)-OH in DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility of Nα,Nε-bis(fluorenylmethyloxycarbonyl)-D-lysine (Fmoc-D-lys(fmoc)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this doubly protected amino acid is essential for optimizing coupling efficiency, minimizing aggregation, and ensuring the synthesis of high-purity peptides. This document outlines available solubility data, presents a detailed experimental protocol for empirical solubility determination, and visualizes the procedural workflow.
Core Concepts in Solubility for Peptide Synthesis
The dissolution of Fmoc-protected amino acids is a pivotal step in SPPS. Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, which result in the formation of deletion sequences and complicate the purification of the final peptide product. The solubility of an Fmoc-amino acid is influenced by several factors, including the physicochemical properties of the amino acid side chain, the nature of the protecting groups, and the characteristics of the solvent. DMF is a widely used solvent in SPPS due to its excellent solvating power for a broad range of protected amino acids and peptide resins. However, for certain derivatives like this compound, with two bulky, hydrophobic Fmoc groups, solubility can be a concern.
Quantitative Solubility Data
| Compound | Solvent | Concentration (mmol/mL) | Concentration (mg/mL) | Temperature | Notes |
| This compound | DMF | 0.5 | 295.4 | Ambient | Calculated from common supplier data. |
| Fmoc-D-Lys(Boc)-OH | DMF | 0.5 | 234.27 | Ambient | "clearly soluble"[1] |
| Fmoc-D-Lys(Dde)-OH | DMF | 0.5 | 266.32 | Ambient | "clearly soluble"[2] |
| Fmoc-D-Lys(ivDde)-OH | DMF | 0.5 | 287.36 | Ambient | "clearly soluble"[3] |
Factors Influencing Solubility in DMF
Several factors can impact the solubility of this compound in DMF:
-
Purity of the Solute: Impurities in the this compound powder can affect its solubility.
-
Quality of the Solvent: The presence of water or degradation products (like dimethylamine) in DMF can alter its solvating properties. It is recommended to use high-purity, amine-free DMF.
-
Temperature: Gentle warming can increase the solubility of sparingly soluble Fmoc-amino acids. However, excessive heat should be avoided to prevent potential degradation.
-
Mechanical Agitation: The use of vortexing or sonication can aid in the dissolution of the solid material.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, it is recommended to determine this empirically. The following protocol outlines a general method for determining the solubility of this compound in DMF.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a precise volume of DMF to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in DMF.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or M).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility in DMF.
Caption: Experimental workflow for determining the solubility of this compound.
Strategies for Enhancing Solubility
For instances where the solubility of this compound in DMF is insufficient for a particular application, several strategies can be employed:
-
Co-solvents: The addition of a small amount of a more potent solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), can significantly enhance solubility.
-
Gentle Heating: As mentioned, carefully warming the solution can help dissolve the compound.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and promote dissolution.
By understanding the solubility characteristics and employing the appropriate handling and experimental techniques, researchers can effectively utilize this compound in their peptide synthesis workflows, leading to improved outcomes and higher purity products.
References
Unlocking Complexity: A Technical Guide to the Novel Applications of Fmoc-D-lys(fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα,Nε-bis-Fmoc-D-lysine (Fmoc-D-lys(fmoc)-OH) is a unique building block in peptide and polymer chemistry. The presence of two base-labile Fmoc protecting groups on the D-lysine scaffold offers distinct advantages for the construction of complex, well-defined architectures. This technical guide explores the emerging applications of this versatile molecule, with a primary focus on its role in the formation of advanced supramolecular hydrogels for drug delivery and its utility in the synthesis of highly branched peptides and dendrimers. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways are provided to facilitate further research and development in this exciting area. While much of the foundational research has been conducted on the L-isomer, the principles and applications are directly translatable to the D-isomer, with the added benefit of enhanced enzymatic stability for in vivo applications.
Introduction: The Unique Advantages of a Doubly Protected D-Amino Acid
In the realm of peptide synthesis and biomaterial engineering, orthogonally protected amino acids are indispensable tools. This compound, with its two Fmoc protecting groups, presents a unique case of non-orthogonal protection that can be strategically exploited. The D-configuration of the lysine backbone is of particular interest in drug development, as it confers resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[1][2]
The primary novel applications of di-Fmoc-lysine derivatives stem from their exceptional ability to induce self-assembly and to serve as robust branching points in molecular construction.
Supramolecular Hydrogels: A New Frontier in Drug Delivery
One of the most promising applications of di-Fmoc-lysine is in the formation of supramolecular hydrogels. The two bulky, aromatic Fmoc groups significantly enhance the propensity for π-π stacking and hydrogen bonding, which are the driving forces behind the self-assembly of low molecular weight gelators into nanofibrous networks that entrap large volumes of water.[3][4]
Properties of Di-Fmoc-Lysine Hydrogels
Research on di-Fmoc-L-lysine has demonstrated the formation of robust hydrogels with several advantageous properties that are presumed to be similar for the D-isomer.[3][4]
| Property | Description | Significance in Drug Delivery |
| pH-Controlled Gelation | Gel formation can be triggered by changes in pH.[3][4] | Enables the design of stimuli-responsive drug delivery systems that release their payload in specific pH environments, such as tumor microenvironments or different compartments of the gastrointestinal tract. |
| High Thermal Stability | Gels are stable at physiological temperatures and beyond (up to ~100 °C).[3][4] | Ensures the integrity of the drug delivery vehicle under physiological conditions and allows for terminal sterilization of the formulated product. |
| Thixotropy | Gels exhibit shear-thinning and self-healing properties.[3][4] | Facilitates injectability of the hydrogel for localized drug delivery, with the gel reforming at the target site. |
| High Mechanical Stability | The resulting hydrogels are mechanically robust.[3][4] | Provides a stable scaffold for sustained drug release and for tissue engineering applications. |
| Biocompatibility | Studies on similar Fmoc-amino acid-based hydrogels have shown good cell viability.[5][6] | Essential for in vivo applications to minimize toxicity and inflammatory responses. |
Experimental Protocol: Preparation of a Di-Fmoc-D-Lysine Hydrogel
This protocol is adapted from studies on di-Fmoc-L-lysine.[7][8]
-
Dissolution of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMSO, DMF) to a desired stock concentration (e.g., 10 mg/mL).
-
pH-Triggered Gelation:
-
For acidic gelation: Add an appropriate volume of an acidic buffer (e.g., pH 6.0) to the di-Fmoc-D-lysine solution to achieve the final desired concentration (typically 0.1-1.0 wt%).
-
For neutral/basic gelation: Adjust the pH of an aqueous solution to the desired point (e.g., 7.4 or 10.8) and then add the di-Fmoc-D-lysine stock solution.[3][4]
-
-
Vortexing and Incubation: Gently vortex the mixture for a few seconds and then allow it to stand at room temperature. Gelation should be observed within a few minutes to hours.
-
Characterization: The resulting hydrogel can be characterized by techniques such as transmission electron microscopy (TEM) to observe the nanofibrous network, rheology to determine its mechanical properties, and fluorescence spectroscopy to study the self-assembly process.[7][8]
Branched Peptides and Dendrimers: Engineering Molecular Complexity
The structure of this compound makes it an ideal building block for the synthesis of branched peptides and dendrimers. After coupling this amino acid into a peptide chain via its carboxylic acid, the two Fmoc groups can be removed simultaneously to expose two primary amines, which can then serve as initiation points for the synthesis of two new peptide chains.
Synthesis of a Second-Generation Lysine Dendron
The following diagram illustrates the workflow for synthesizing a second-generation lysine dendron using this compound.
Caption: Workflow for the synthesis of a second-generation lysine dendron.
Experimental Protocol: Solid-Phase Synthesis of a Branched Peptide
This protocol outlines the general steps for synthesizing a simple branched peptide using this compound on a solid support.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/DIEA).
-
Chain Elongation: Perform cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of subsequent Fmoc-amino acids to build the linear portion of the peptide.
-
Coupling of this compound: Couple this compound to the N-terminus of the growing peptide chain.
-
Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the D-lysine residue, exposing two free amino groups.
-
Branching: Couple the desired Fmoc-protected amino acid to both free amines simultaneously. This will likely require a higher excess of reagents and longer coupling times.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the branched peptide using reverse-phase HPLC.
| Parameter | Typical Value | Reference |
| Coupling Reagents | HBTU, HATU, DIC/Oxyma | [9] |
| Fmoc Deprotection | 20% Piperidine in DMF | [9] |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | [10] |
| Typical Crude Purity | Variable, depends on sequence | N/A |
| Yield | Variable, depends on sequence and branching | N/A |
Relevance to Signal Transduction Pathways
Peptides containing D-amino acids are being explored as modulators of various signaling pathways due to their enhanced stability.[1][11] For instance, a stable D-peptide antagonist could be designed to block a receptor in a signaling cascade for a prolonged period. The apoptosis, or programmed cell death, pathway is a critical process in development and disease, and is a common target for therapeutic intervention.
The following diagram illustrates a simplified overview of the extrinsic apoptosis signaling pathway, which could be a target for a D-peptide-based therapeutic.
Caption: Simplified extrinsic apoptosis signaling pathway.
A synthetic peptide containing this compound could be used to create a branched structure presenting multiple copies of a FasL antagonist, potentially leading to a more potent inhibitor of this pathway due to avidity effects. The inherent stability of the D-lysine backbone would ensure prolonged therapeutic action.
Conclusion
This compound is a powerful, albeit underutilized, tool for the creation of complex and functional biomolecules. Its ability to drive the formation of robust, stimuli-responsive hydrogels opens up new avenues for controlled drug delivery. Furthermore, its capacity to serve as a symmetrical branching point facilitates the synthesis of well-defined branched peptides and dendrimers for applications in drug discovery and materials science. The incorporation of the D-amino acid backbone provides a crucial advantage in enhancing the in vivo stability of these constructs. Further research into the specific applications of the D-isomer is warranted and is expected to yield significant advancements in the field.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (255ag) Self-Assembly of Di-Fmoc-L-Lysine Based Supramolecular Hydrogels | AIChE [proceedings.aiche.org]
- 8. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-D-Lys(Fmoc)-OH for Unnatural Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the synthesis of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-D-Lys(Fmoc)-OH, a derivative of D-lysine where both the α- and ε-amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group, presents a unique tool for advanced peptide synthesis. The use of the D-enantiomer can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in solid-phase peptide synthesis (SPPS), with a focus on the generation of complex peptide architectures such as branched and cyclic peptides.
Introduction to Orthogonal Protection in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. The Fmoc/tBu strategy is a cornerstone of modern SPPS, employing the base-labile Fmoc group for Nα-amino protection and acid-labile groups (e.g., tert-butyl) for side-chain protection.[1] This orthogonality allows for the selective deprotection of the Nα-Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[2]
For the synthesis of more complex structures like branched or cyclic peptides, additional layers of orthogonal protection are necessary.[3] This is where specialized amino acid derivatives, such as those with side-chain protecting groups that can be removed under conditions that leave both the Nα-Fmoc and other side-chain groups intact, become invaluable.[3][4]
Properties of this compound
This compound is a crystalline powder with the molecular formula C₃₆H₃₄N₂O₆ and a molecular weight of 590.67 g/mol . The key feature of this molecule is the presence of two Fmoc protecting groups, one on the α-amino group and one on the ε-amino group of the D-lysine side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₃₄N₂O₆ |
| Molecular Weight | 590.67 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents |
The presence of two bulky, hydrophobic Fmoc groups can influence the solubility and aggregation propensity of the amino acid and the growing peptide chain.
Applications in Unnatural Amino Acid Incorporation
The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptide therapeutics by making them resistant to degradation by proteases.[5] this compound serves as a valuable building block for introducing a D-lysine residue, which can act as a point for further modification or for creating unique structural constraints.
Synthesis of Branched Peptides
Branched peptides can mimic complex protein structures and have applications in vaccine development and as multivalent ligands. The synthesis of branched peptides requires an amino acid with a side-chain amino group that can be selectively deprotected to allow for the growth of a second peptide chain. While standard piperidine treatment would remove both Fmoc groups simultaneously, a milder, selective deprotection of the Nα-Fmoc group is theoretically possible, enabling the synthesis of branched structures.
Synthesis of Lactam-Bridged Peptides
Lactam bridges are intramolecular amide bonds that can constrain the conformation of a peptide, often leading to increased receptor affinity and stability.[3] A di-Fmoc protected lysine can be envisioned in a strategy for on-resin cyclization where one Fmoc group is removed to allow for peptide elongation and the other is removed at a later stage to enable cyclization with a deprotected acidic side chain (e.g., from aspartic or glutamic acid).
Experimental Protocols
The following protocols are generalized for the use of this compound in manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and instrumentation.
Standard Incorporation of this compound
This protocol describes the coupling of this compound into a growing peptide chain.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Drain and repeat the treatment for an additional 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
Strategy for Selective Nα-Fmoc Deprotection (Hypothetical)
Achieving selective deprotection of the Nα-Fmoc group in the presence of the Nε-Fmoc group is challenging, as both are labile to piperidine. Milder basic conditions could potentially offer a kinetic window for selective removal.
Materials:
-
Peptide-resin with N-terminal this compound
-
Mild deprotection solution (e.g., 1-5% piperidine in DMF, or a non-piperidine-based reagent like DBU with a scavenger)
-
DMF, DCM
Procedure:
-
Resin Preparation: Wash the peptide-resin with DMF.
-
Mild Fmoc Deprotection:
-
Treat the resin with a mild deprotection solution for a short, carefully monitored time (e.g., 2-5 minutes).
-
Immediately wash the resin with DMF to quench the reaction.
-
-
Monitoring: Analyze a small sample of the resin to determine the extent of selective Nα-deprotection versus Nε-deprotection. This may require cleavage of the peptide from the resin and analysis by HPLC and mass spectrometry.
-
Subsequent Coupling: If selective Nα-deprotection is achieved, proceed with the coupling of the next amino acid for the branch.
Note: This protocol is theoretical and requires significant optimization and analytical validation.
Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of all protecting groups.
Materials:
-
Fully synthesized peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[6]
-
Cold diethyl ether
Procedure:
-
Final Nα-Fmoc Deprotection: Remove the final Nα-Fmoc group using 20% piperidine in DMF.
-
Resin Drying: Wash the resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.[6]
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
While specific yield and purity data for peptides synthesized with this compound are not widely published, the efficiency of each coupling and deprotection step is critical for the overall success of the synthesis. The following table provides a comparative overview of common lysine protecting groups used in Fmoc-SPPS.
Table 2: Comparison of Lysine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Deprotection Conditions | Orthogonality to Fmoc | Key Features |
| Boc | Strong acid (e.g., TFA) | Yes | Standard, robust, cleaved during final deprotection. |
| Alloc | Pd(0) catalyst | Yes | Useful for on-resin cyclization and modification.[4] |
| ivDde | 2% Hydrazine in DMF | Yes | Allows for on-resin modification; more stable to piperidine than Dde. |
| Fmoc | Base (e.g., piperidine) | No (with standard conditions) | Potentially allows for unique branching or cyclization strategies if selective deprotection can be achieved. |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key conceptual workflows relevant to the application of this compound.
References
The Cornerstone of Stability: A Technical Guide to the Role of D-Amino Acids in Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases necessitates frequent administration and can limit efficacy. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This in-depth technical guide explores the multifaceted role of D-amino acids, with a particular focus on the versatile building block, Fmoc-D-Lys(Fmoc)-OH, in enhancing peptide stability and modulating biological activity.
The Stereochemical Shield: Enhancing Proteolytic Resistance
The primary and most significant advantage of incorporating D-amino acids into a peptide sequence is the dramatic increase in resistance to enzymatic degradation.[1][] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer a suitable substrate for these enzymes.[1] This "stereochemical shield" significantly prolongs the in vivo half-life of the peptide, leading to improved bioavailability and therapeutic effect.[1][3]
The strategic placement of D-amino acids is crucial. Even partial substitution, particularly at the N- and C-termini which are susceptible to exopeptidases, can confer substantial protection.[3][4] The addition of two D-amino acids to the C-terminus of a peptide has been shown to render it completely stable in 50% human serum for the duration of the assay.[3]
Quantitative Impact on Peptide Half-Life
The following table summarizes quantitative data from various studies, illustrating the profound impact of D-amino acid substitution on peptide stability.
| Peptide Analog | Modification | Half-Life in Human Serum | Fold Increase in Stability | Reference |
| MUC2 Epitope Peptide | All L-amino acids | < 1 hour | - | [3] |
| tpt-PTGTQT-pt | Two D-amino acids at C-terminus | Completely stable | > 48x | [3] |
| Peptide 1 | L-amino acids | 43.5 hours | - | [5] |
| Peptide 2 (variant of 1) | L-amino acids | 3.2 hours | - | [5] |
| Peptide 4 (variant of 1) | L-amino acids | ~90% intact after 72 hours | > 1.6x compared to Peptide 1 | [5] |
Modulating Conformation and Bioactivity
The introduction of D-amino acids can significantly influence the secondary structure of a peptide.[6][7][8] While L-amino acids naturally favor right-handed α-helices, the incorporation of a D-amino acid can disrupt this conformation or induce other structures, such as β-turns or even left-handed helices.[6][9] This conformational alteration can have a profound impact on the peptide's biological activity.
The effect on receptor binding affinity is context-dependent. In some cases, the conformational change induced by a D-amino acid can lead to a decrease in binding affinity. However, in other instances, the altered conformation can result in an enhanced or more selective interaction with the target receptor.[6][7][8] For example, the introduction of D-lysine residues into the antimicrobial peptide CM15 led to a progressive loss of helical secondary structure, which corresponded to a significant reduction in toxicity to eukaryotic cells while maintaining potent antimicrobial activity.[6][7][8]
Quantitative Impact on Receptor Binding Affinity
The following table presents data on how D-amino acid substitution can modulate receptor binding affinity.
| Peptide Analog | Modification | Receptor | Binding Affinity (Kd/IC50) | Change in Affinity | Reference |
| L-CM15 | All L-amino acids | - | LD50 = ~20 µM (macrophages) | - | [6][7][8] |
| D³,¹³-CM15 | Two D-lysine substitutions | - | LD50 = 78 µM (macrophages) | ~4-fold decrease in toxicity | [6][7][8] |
| D³,⁷,¹³-CM15 | Three D-lysine substitutions | - | LD50 = 98 µM (macrophages) | ~5-fold decrease in toxicity | [6][7][8] |
The Role of this compound in Peptide Synthesis
This compound is a key building block in modern solid-phase peptide synthesis (SPPS) for incorporating a D-lysine residue with orthogonal protection of its side chain.[10]
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the D-lysine. It is labile to mild basic conditions (e.g., piperidine), allowing for its removal to enable the coupling of the next amino acid in the sequence.[10][]
-
Second Fmoc group on the ε-amino group: This provides orthogonal protection for the lysine side chain. This means it can be selectively removed under conditions that do not affect the α-amino Fmoc group or other protecting groups on the peptide. This is particularly useful for site-specific modifications of the lysine side chain, such as the attachment of labels, crosslinkers, or other functional moieties.
The D-configuration of the lysine residue, as discussed, imparts resistance to proteolysis. Therefore, this compound is a valuable reagent for synthesizing peptides with enhanced stability and the potential for specific side-chain modifications.
Experimental Protocols
In Vitro Peptide Stability Assay in Serum
This protocol provides a general method to assess the stability of a peptide in serum.[12][13]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal serum.
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).
-
RP-HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of serum to 37°C.
-
Spike the serum with the test peptide to a final concentration (e.g., 100 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.
-
Immediately add the quenching solution to the aliquot to precipitate serum proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Calculate the peptide half-life (t½) by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.
Caption: Workflow for the in vitro peptide stability assay in serum.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[14][15][16][17]
Materials:
-
Purified peptide (at least 95% purity).
-
Optically inactive buffer (e.g., phosphate buffer).
-
High-transparency quartz cuvette (path length typically 0.1 cm for far-UV).
Procedure:
-
Prepare a clear, particulate-free solution of the peptide in the chosen buffer. The concentration will depend on the cuvette path length (e.g., 0.1-1 mg/mL for a 0.1 cm path length).[18]
-
Prepare a buffer blank (buffer without the peptide).
-
Record a CD spectrum of the buffer blank in the far-UV region (typically 190-260 nm).
-
Thoroughly clean and dry the cuvette.
-
Record a CD spectrum of the peptide solution using the same instrument parameters.
-
Subtract the buffer blank spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.
-
Convert the raw data (typically in millidegrees) to mean residue ellipticity [θ] for analysis.
-
Analyze the spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures.
Caption: Workflow for Circular Dichroism (CD) spectroscopy.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test peptide for its receptor.[19][20][21][22]
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled ligand (a known binder to the receptor).
-
Unlabeled test peptide at various concentrations.
-
Binding buffer.
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Filtration apparatus and scintillation counter.
Procedure:
-
In a multi-well plate, add the receptor preparation (cell membranes or whole cells).
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test peptide to the wells. Include controls for total binding (no unlabeled peptide) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of the test peptide.
-
Plot the percentage of specific binding against the log concentration of the test peptide to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Impact on Signaling Pathways: The Example of GLP-1 Analogs
Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone that regulates blood glucose levels. However, native GLP-1 has a very short half-life due to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). Many successful GLP-1 receptor agonists developed for the treatment of type 2 diabetes incorporate D-amino acids to resist DPP-4 cleavage.[23]
Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), the stabilized GLP-1 analog initiates a signaling cascade.[24][25][26] This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[24] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced insulin secretion from pancreatic β-cells.[24]
Caption: Simplified signaling pathway of a stabilized GLP-1 analog.
Conclusion
The incorporation of D-amino acids, facilitated by versatile synthetic building blocks like this compound, is a cornerstone of modern peptide drug design. The ability to dramatically enhance proteolytic stability, coupled with the potential to fine-tune secondary structure and receptor interactions, provides a powerful toolkit for overcoming the inherent limitations of native peptides. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug developers seeking to unlock the full therapeutic potential of peptide-based medicines.
References
- 1. lifetein.com [lifetein.com]
- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformation and activity of delta-lysin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. moodle2.units.it [moodle2.units.it]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. researchgate.net [researchgate.net]
Fmoc-D-Lys(Fmoc)-OH: An In-depth Technical Guide for Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-Lys(Fmoc)-OH, a key building block in modern peptide chemistry, particularly for the synthesis of complex peptide architectures for drug discovery. This document details its chemical properties, applications, and experimental protocols, with a focus on its utility in creating branched peptides.
Introduction to this compound in Peptide Synthesis
This compound, or Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-D-lysine, is a derivative of the amino acid D-lysine where both the alpha-amino and epsilon-amino groups are protected by the base-labile Fmoc group. The incorporation of a D-amino acid is a common strategy in peptide drug design to enhance metabolic stability by providing resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer in vivo half-life, a critical attribute for many peptide-based therapeutics.
The primary utility of this compound lies in its ability to serve as a scaffold for the synthesis of symmetrically branched peptides. Upon simultaneous removal of both Fmoc groups, two identical peptide chains can be elongated from the lysine core. This approach is extensively used in the development of Multiple Antigen Peptides (MAPs) to elicit strong immune responses for vaccine development and antibody production.[1][2][3] Additionally, the resulting dendritic structures can enhance the local concentration of bioactive peptide sequences, potentially increasing their efficacy.
Physicochemical and Quantitative Data
Detailed experimental data specifically for this compound is not extensively published in peer-reviewed literature. However, data from suppliers and for the closely related analogue, Fmoc-D-Lys(Boc)-OH, provide valuable insights into its properties.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | Fmoc-D-Lys(Boc)-OH | Source |
| CAS Number | 75932-02-4 | 92122-45-7 | [4] |
| Molecular Formula | C₃₆H₃₄N₂O₆ | C₂₆H₃₂N₂O₆ | [4] |
| Molecular Weight | 590.7 g/mol | 468.54 g/mol | [4] |
| Appearance | White to off-white powder/crystals | White to slight yellow/beige powder | |
| Melting Point | Not specified | 120-131 °C | |
| Solubility | Soluble in DMF | Clearly soluble (1 mmol in 2 ml DMF) | |
| Purity (Assay) | Lot-specific (refer to CoA) | ≥98.0% (HPLC) | [4] |
| Storage Temperature | 2-8°C (Recommended) | 2-8°C or 15-25°C |
Table 2: Typical Parameters for Fmoc-SPPS
| Parameter | Value/Condition | Notes |
| Resin | Rink Amide, Wang, 2-Chlorotrityl | Choice depends on desired C-terminus (amide or carboxylic acid). |
| Coupling Reagents | HBTU, HATU, HCTU, DIC/Oxyma | Uronium/aminium salts are often preferred for efficient coupling. |
| Amino Acid Excess | 3-5 equivalents | Relative to resin loading capacity. |
| Coupling Time | 30-120 minutes | Can be monitored by Kaiser test. |
| Fmoc Deprotection | 20% Piperidine in DMF | Typically a two-step process (e.g., 2 min + 5-15 min).[5] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Scavengers are crucial to prevent side reactions.[6] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides using this compound follows the standard principles of Fmoc-SPPS. The workflow involves sequential steps of deprotection, coupling, and washing.
General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Protocol for Synthesis of Symmetrically Branched Peptides
This protocol outlines the synthesis of a peptide with two identical chains extending from the D-lysine core.
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Initial Chain Elongation: Synthesize the linear portion of the peptide up to the point of branching using standard Fmoc-SPPS cycles. Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. A common procedure is a 2-minute treatment followed by draining and a second 5-15 minute treatment.[5]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-piperidine adduct.
-
Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 30-120 minutes. Monitor for completion using a Kaiser test.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Incorporation of the Branching Unit:
-
Perform an Fmoc deprotection step on the linear peptide-resin.
-
Couple this compound using the standard coupling protocol. A double coupling may be beneficial to ensure complete reaction.
-
-
Simultaneous Deprotection of Both Fmoc Groups:
-
Treat the resin with 20% piperidine in DMF as in the standard deprotection step. This will remove both the Nα- and Nε-Fmoc groups, exposing two primary amines.
-
-
Symmetrical Chain Elongation:
-
Continue the peptide synthesis by coupling the next Fmoc-amino acid. This will result in the addition of the amino acid to both the α- and ε-amino groups of the D-lysine residue.
-
Repeat the SPPS cycle for each subsequent amino acid to build the two identical peptide branches.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[6]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Note on the Synthesis of Non-Symmetrical Branched Peptides
While this compound is primarily suited for symmetrical branching due to the identical lability of the two Fmoc groups, the synthesis of non-symmetrical branches typically employs orthogonally protected lysine derivatives such as Fmoc-D-Lys(Boc)-OH, Fmoc-D-Lys(ivDde)-OH, or Fmoc-D-Lys(Mtt)-OH. These derivatives allow for the selective deprotection of one amino group while the other remains protected, enabling the sequential synthesis of different peptide chains.
Applications in Peptide Drug Discovery
Branched peptides synthesized using this compound and related derivatives have several applications in drug discovery, primarily leveraging their increased stability and multivalency.
Antimicrobial Peptides
Many antimicrobial peptides (AMPs) exert their effect by disrupting the bacterial cell membrane. Creating dendritic structures with multiple copies of an AMP sequence can increase the local concentration of the peptide at the membrane surface, enhancing its disruptive activity.[7][8] The incorporation of D-lysine also confers resistance to bacterial proteases.
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets. Peptides are the natural ligands for many GPCRs.[9][10] Symmetrically branched peptides can be designed to bind to GPCRs with higher avidity, potentially leading to more potent agonists or antagonists. The dendritic structure may also influence receptor clustering and subsequent signaling.
Signaling Pathways
The specific signaling pathways modulated by peptides derived from this compound will depend on the peptide sequence and its biological target. Below is a generalized representation of a signaling pathway that could be activated by a branched antimicrobial peptide that disrupts the bacterial cell membrane.
A generalized signaling pathway for membrane disruption by a branched antimicrobial peptide.
Conclusion
References
- 1. qyaobio.com [qyaobio.com]
- 2. lifetein.com [lifetein.com]
- 3. Multiple Antigen Peptide (MAP) Resins - CD Bioparticles [cd-bioparticles.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Fmoc-D-lys(fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-D-lysine (Fmoc-D-lys(fmoc)-OH), a key building block in modern peptide synthesis. Understanding and controlling the stereochemical integrity of this reagent is paramount for the synthesis of pure, active pharmaceutical ingredients and research peptides.
Introduction to the Stereochemistry of this compound
This compound is a derivative of the naturally occurring amino acid lysine. The designation "D" refers to the configuration of the chiral center at the alpha-carbon (Cα). This is in contrast to the more common "L" configuration found in naturally occurring proteins. The use of D-amino acids in peptide synthesis is a critical strategy to enhance the metabolic stability of peptide-based drugs by making them resistant to enzymatic degradation by proteases.
The stereochemical purity of this compound is a critical quality attribute. The presence of the corresponding L-enantiomer can lead to the formation of diastereomeric peptides, which can be difficult to purify and may exhibit altered biological activity and immunogenicity.
Chemical Structure:
-
IUPAC Name: (2R)-2,6-bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
-
Molecular Formula: C₃₆H₃₄N₂O₆[1]
-
Molecular Weight: 590.67 g/mol [1]
-
CAS Number: 75932-02-4
Quantitative Data on Stereochemical Purity
The enantiomeric purity of commercially available Fmoc-amino acids is typically very high. While a specific certificate of analysis for this compound was not found in the public domain, data for similar compounds, such as Fmoc-D-Lys-OH.HCl, indicate an expected enantiomeric excess (e.e.) of greater than 99.5%.[2] Manufacturers of high-purity amino acid derivatives for peptide synthesis utilize stringent quality control measures to ensure minimal enantiomeric contamination.
| Parameter | Typical Specification | Analytical Method |
| Enantiomeric Excess (e.e.) | > 99.5% | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chemical Purity | > 98% | High-Performance Liquid Chromatography (HPLC) |
It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data.
Experimental Protocol: Chiral Purity Determination by HPLC
The determination of the enantiomeric purity of this compound is most commonly and accurately achieved through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) to differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs are often effective for the separation of Fmoc-protected amino acids.
Objective: To separate and quantify the D- and L-enantiomers of Fmoc-lys(fmoc)-OH to determine the enantiomeric excess of a sample.
Materials and Reagents:
-
This compound sample
-
Racemic standard of Fmoc-DL-lys(fmoc)-OH (if available) or a sample of the L-enantiomer, Fmoc-L-lys(fmoc)-OH
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Triethylamine (TEA)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like CHIRALPAK® IA or IC, or a quinine-based column like QN-AX™).[3]
Chromatographic Conditions (Representative Method):
| Parameter | Condition |
| Column | CHIRALPAK® IC (or similar polysaccharide-based CSP) |
| Mobile Phase | A mixture of ACN and water with an acidic modifier (e.g., 0.1% TFA) or a polar-ionic mode with additives like TEA and FA. A typical starting gradient could be 60:40 ACN:Water with 0.1% TFA. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (ambient) |
| Detection Wavelength | 265 nm (for the Fmoc group) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., ACN/water mixture) at a concentration of approximately 1 mg/mL.
-
If available, prepare a similar solution of the racemic standard or the L-enantiomer.
-
-
System Equilibration:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the racemic standard (or the L-enantiomer) to determine the retention times of both the D- and L-enantiomers.
-
Inject the this compound sample.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers in the sample chromatogram based on the retention times obtained from the standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
-
Synthesis and Stereochemical Control
The synthesis of this compound starts with enantiomerically pure D-lysine. The protection of the α- and ε-amino groups with the Fmoc moiety is typically carried out using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. Maintaining the stereochemical integrity of the starting D-lysine throughout the synthesis is crucial. The reaction conditions are generally mild to prevent racemization at the α-carbon.
Visualization of Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating this building block into a growing peptide chain, emphasizing the importance of its stereochemistry.
Caption: Workflow for SPPS using this compound.
Orthogonal Protection Strategy
This compound has both the α- and ε-amino groups protected by the same Fmoc group. This is in contrast to orthogonally protected lysine derivatives like Fmoc-D-Lys(Boc)-OH. The use of this compound implies a specific synthetic strategy where both Fmoc groups are removed simultaneously.
Caption: Deprotection of this compound.
Conclusion
The stereochemical integrity of this compound is a fundamental prerequisite for the successful synthesis of high-quality peptides for research and therapeutic applications. The "D" configuration imparts desirable pharmacological properties, such as increased resistance to proteolysis. Rigorous analytical techniques, primarily chiral HPLC, are essential to verify the enantiomeric purity of this critical raw material. A thorough understanding of its stereochemistry and the implementation of appropriate analytical controls are crucial for any drug development professional working with synthetic peptides.
References
- 1. GSRS [precision.fda.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of Nα-Fmoc-Nε-Fmoc-D-lysine (Fmoc-D-Lys(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative is primarily utilized for the synthesis of symmetrically branched peptides, where two identical peptide chains are elongated from the α- and ε-amino groups of the D-lysine residue. The incorporation of a D-amino acid can enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic peptide development.
Introduction
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry. The selection of appropriately protected amino acid derivatives is critical for the successful synthesis of complex peptide structures. This compound is a key building block for creating symmetrical branched peptides. Both the α- and ε-amino groups of the D-lysine are protected by the base-labile Fmoc group. This allows for the simultaneous deprotection of both amino groups, followed by the coupling of the subsequent amino acid to both positions, leading to the growth of two identical peptide chains from the lysine core. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.
Data Presentation
While specific quantitative data for the synthesis of a peptide using this compound is sequence-dependent, the following table summarizes typical data for the synthesis of complex branched peptides using Fmoc-SPPS.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Varies with the type of resin used. |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | Increased equivalents may be needed for hindered couplings. |
| Coupling Reagent Equivalents | 2.9 - 4.5 eq. per coupling | Dependent on the chosen coupling reagent (e.g., HCTU, HATU). |
| Coupling Time | 1 - 4 hours | Can be extended or repeated (double coupling) for difficult sequences.[1] |
| Fmoc Deprotection Time | 5 - 20 minutes | Typically performed in two steps with 20% piperidine in DMF.[2][3] |
| Crude Peptide Purity (HPLC) | 70 - 85% | Highly sequence and synthesis dependent.[4] |
| Overall Yield | 10 - 30% | Based on the initial resin loading. |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a symmetrically branched peptide using this compound.
Materials and Reagents
| Reagent/Material | Grade |
| Rink Amide Resin (or other suitable resin) | Peptide Synthesis Grade |
| Fmoc-protected amino acids | Peptide Synthesis Grade |
| This compound | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade |
| Piperidine | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade |
| HCTU (or other coupling reagent like HATU) | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Water (H₂O) | HPLC Grade |
| Diethyl ether (cold) | ACS Grade |
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL per gram of resin).
-
Swell the resin in DMF for at least 30-60 minutes at room temperature with gentle agitation.[2]
Protocol 2: Standard Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading) and HCTU (3.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue agitation for another 1-2 hours or perform a double coupling.[1]
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).
Protocol 4: Incorporation of this compound
-
Perform Fmoc deprotection on the growing peptide chain attached to the resin as described in Protocol 2 .
-
In a separate vial, dissolve this compound (2.5 equivalents) and HCTU (2.4 equivalents) in DMF.
-
Add DIPEA (5 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin and couple for 2-4 hours. Due to the steric hindrance, a longer coupling time or a double coupling may be necessary.
-
Monitor the reaction with a Kaiser test and wash the resin as described in Protocol 3 .
Protocol 5: Synthesis of Symmetrical Branches
-
Perform Fmoc deprotection as described in Protocol 2 . This step will remove the Fmoc groups from both the α- and ε-amino positions of the D-lysine residue.
-
For the next coupling step, use double the equivalents of the Fmoc-amino acid, coupling reagent, and DIPEA (e.g., 8 equivalents of Fmoc-amino acid, 7.8 equivalents of HCTU, and 16 equivalents of DIPEA).
-
Proceed with the coupling reaction as described in Protocol 3 .
-
Repeat the cycle of deprotection and coupling for each subsequent amino acid to elongate the two symmetrical peptide chains.
Protocol 6: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2 .
-
Wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[5] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) can be used.[3][6]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
Visualizations
Caption: Workflow for Symmetrical Branched Peptide Synthesis.
Caption: Logical Steps for Branched Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. peptide.com [peptide.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced proteolytic stability, improved receptor binding affinity, and better membrane permeability. The formation of a lactam bridge, an intramolecular amide bond between an amino acid side chain and one of the peptide termini, is a widely used strategy to achieve cyclization. This document provides detailed application notes and protocols for the synthesis of side-chain-to-N-terminus cyclic peptides utilizing Fmoc-D-Lys(Fmoc)-OH.
The use of this compound presents a unique challenge due to the non-orthogonal nature of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups on both the α-amino group of the N-terminus and the ε-amino group of the D-lysine side chain. Both are labile under the same basic conditions (e.g., piperidine treatment). This protocol outlines a strategy for a carefully controlled, partial deprotection of the N-terminal Fmoc group, followed by on-resin cyclization. However, for more robust and higher-yielding syntheses, the use of orthogonally protected lysine derivatives such as Fmoc-D-Lys(Dde)-OH, Fmoc-D-Lys(ivDde)-OH, or Fmoc-D-Lys(Mtt)-OH is strongly recommended.[1][2]
Principle of On-Resin Side-Chain to N-Terminus Cyclization
The synthesis of a lactam-bridged cyclic peptide via a side-chain to N-terminus approach involves the formation of an amide bond between the ε-amino group of a lysine residue and the N-terminal α-amino group of the peptide. This strategy requires the selective deprotection of the N-terminal amine while the side-chain amine of lysine remains protected, followed by the deprotection of the lysine side chain to allow for the intramolecular cyclization. In the case of this compound, this selectivity is difficult to achieve and requires careful optimization of the deprotection conditions.
The general workflow is as follows:
-
Linear Peptide Assembly: The linear peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Selective N-terminal Fmoc Deprotection: The Fmoc group on the N-terminus is selectively removed under carefully controlled, mild basic conditions to minimize the removal of the Fmoc group on the D-lysine side chain.
-
On-Resin Cyclization: The deprotected N-terminal amine attacks the activated carboxyl group of a C-terminal amino acid (in a head-to-side-chain cyclization) or an activated carboxyl group of a side chain from another amino acid (side-chain-to-side-chain cyclization). In this protocol, we focus on the N-terminus to lysine side-chain cyclization.
-
Side-Chain Fmoc Deprotection: The Fmoc group on the D-lysine side chain is removed.
-
Intramolecular Cyclization: An intramolecular amide bond is formed between the now-free N-terminal amine and the lysine side-chain amine, typically mediated by a coupling agent.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.
-
Purification: The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize the reagents and conditions for the key steps in the synthesis of cyclic peptides using this compound.
Table 1: Reagents and Typical Conditions for Linear Peptide Synthesis (Fmoc-SPPS)
| Step | Reagent/Solvent | Typical Concentration/Equivalents | Reaction Time |
| Resin Swelling | DMF or DCM | N/A | 1-2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 minutes |
| Amino Acid Coupling | Fmoc-amino acid, Coupling Agent (e.g., HBTU, HATU), Base (e.g., DIPEA) | 3-5 eq. amino acid, 3-5 eq. coupling agent, 6-10 eq. base | 1-2 hours |
| Washing | DMF, DCM | N/A | 3-5 times after each step |
Table 2: Proposed Conditions for Selective N-Terminal Fmoc Deprotection
| Method | Reagent/Solvent | Typical Concentration | Reaction Time | Key Consideration |
| Mild Piperidine | 5-10% Piperidine in DMF | N/A | 2 x 5 minutes (variable) | Requires careful monitoring to avoid premature deprotection of Lys(Fmoc) |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | N/A | 2 x 5 minutes | A milder alternative to 20% piperidine |
Table 3: Reagents and Conditions for On-Resin Cyclization
| Coupling Reagent | Base | Solvent | Reaction Time |
| HATU (4 eq.) | DIPEA (8 eq.) | NMP | 2-24 hours |
| PyBOP (4 eq.) | DIPEA (8 eq.) | NMP | 2-24 hours |
| DIC (4 eq.) / Oxyma (4 eq.) | N/A | DMF | 2-24 hours |
Table 4: Cleavage and Global Deprotection Cocktail
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes acid-labile side-chain protecting groups |
| Water | 2.5% | Scavenger for cations |
| Triisopropylsilane (TIPS) | 2.5% | Scavenger for cations |
Experimental Protocols
Protocol 1: Linear Peptide Synthesis on Solid Support
This protocol describes the manual Fmoc-SPPS for the synthesis of the linear peptide precursor on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
Protocol 2: Selective N-Terminal Fmoc Deprotection and On-Resin Cyclization
This protocol describes the critical steps of selective deprotection and intramolecular cyclization.
Materials:
-
Peptidyl-resin from Protocol 1
-
5% (v/v) Piperidine in DMF
-
HATU
-
DIPEA
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Selective N-terminal Fmoc Deprotection: a. Treat the peptidyl-resin with 5% piperidine in DMF for 5 minutes. b. Drain the solution and repeat the treatment for another 5 minutes. c. Crucially, monitor the deprotection carefully. A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to check for the extent of deprotection of the N-terminal Fmoc versus the Lys(Fmoc). Adjust the reaction time and piperidine concentration as needed. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
On-Resin Cyclization (Lactam Bridge Formation): a. Swell the resin in NMP. b. In a separate vial, dissolve HATU (4 equivalents) and DIPEA (8 equivalents) in NMP. c. Add the cyclization cocktail to the resin. d. Agitate the reaction mixture for 2-24 hours at room temperature. e. Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
Final Fmoc Deprotection: Once cyclization is complete, remove the Fmoc group from the D-lysine side chain by treating the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final steps to obtain the purified cyclic peptide.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
RP-HPLC system
Procedure:
-
Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate. b. Precipitate the cleaved peptide by adding the filtrate to a 50-fold excess of cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water). b. Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Mandatory Visualization
Caption: Workflow for cyclic peptide synthesis using this compound.
Caption: Key step of on-resin lactam bridge formation.
References
Application Notes and Protocols: On-Resin Peptide Cyclization using Fmoc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear counterparts. On-resin cyclization is a streamlined approach that leverages the benefits of solid-phase peptide synthesis (SPPS) to efficiently produce these complex molecules. This document provides detailed application notes and protocols for the use of Fmoc-D-Lys(Fmoc)-OH in on-resin head-to-side-chain peptide cyclization, a strategy that offers precise control over the cyclization site and the stereochemistry of the resulting macrocycle. The use of a D-amino acid, such as D-lysine, can further enhance resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics.[1]
The core of this strategy lies in the orthogonal protection of the α-amino and ε-amino groups of the D-lysine residue with the fluorenylmethyloxycarbonyl (Fmoc) group. While both are labile to piperidine, the differential reactivity under specific, milder basic conditions allows for selective deprotection of the side-chain Fmoc group, enabling subsequent intramolecular amide bond formation with the N-terminal amino group of the peptide.
Key Applications
-
Drug Discovery: Development of potent and stable peptide-based therapeutics targeting a wide range of diseases.
-
Peptidomimetics: Creation of conformationally constrained peptides to study protein-protein interactions and receptor binding.
-
Vaccine Development: Synthesis of cyclic peptide antigens with enhanced immunogenicity.
Experimental Protocols
Resin Selection and Loading
A critical first step is the selection of a suitable resin that allows for side-chain anchoring of the initial amino acid, a prerequisite for on-resin head-to-side-chain cyclization. Resins such as 2-chlorotrityl chloride (2-CTC) resin are ideal for this purpose as they allow for the attachment of the first amino acid through its carboxylic acid group, leaving the N-terminus protected and available for peptide elongation.
Protocol: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (2 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), and DCM (3x).
-
Dry the resin under vacuum.
Linear Peptide Synthesis using Fmoc-SPPS
The linear peptide sequence is assembled on the resin-bound first amino acid using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. The this compound is incorporated at the desired position within the peptide chain.
Protocol: Standard Fmoc-SPPS Cycle
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for each amino acid in the sequence, incorporating this compound at the appropriate position.
Selective Side-Chain Fmoc Deprotection
This is the most critical step for enabling on-resin cyclization. While both Fmoc groups on the D-lysine are piperidine-labile, the side-chain Fmoc group can be selectively removed under milder basic conditions. This differential reactivity is key to the success of the cyclization.
Protocol: Selective Deprotection of the Lysine Side-Chain Fmoc Group
-
After incorporation of the final amino acid and removal of its N-terminal Fmoc group, wash the resin with DMF.
-
Prepare a solution of 1-5% (v/v) 1,8-Diazabicycloundec-7-ene (DBU) in DMF. The exact concentration and reaction time should be optimized for the specific peptide sequence to avoid premature cleavage from the resin or deprotection of the N-terminal Fmoc group.
-
Treat the resin with the DBU solution for a short period (e.g., 2 x 2 minutes).
-
Wash the resin extensively with DMF (5x) to remove the DBU and the cleaved Fmoc group.
-
Confirm the selective deprotection of the side-chain amine using a colorimetric test (e.g., Chloranil test).
On-Resin Cyclization (Lactam Bridge Formation)
With the N-terminal amine and the D-lysine side-chain amine deprotected, the intramolecular cyclization can be initiated using standard peptide coupling reagents. The pseudo-dilution effect of the solid support favors intramolecular cyclization over intermolecular oligomerization.
Protocol: On-Resin Amide Bond Formation
-
Swell the resin with the deprotected linear peptide in DMF.
-
Prepare a solution of a coupling reagent cocktail in DMF. Common cocktails include:
-
HATU (3 equivalents) and DIEA (6 equivalents)
-
PyBOP (3 equivalents) and DIEA (6 equivalents)
-
DIC (3 equivalents) and Oxyma (3 equivalents)
-
-
Add the coupling reagent solution to the resin and agitate at room temperature for 4-24 hours.
-
Monitor the cyclization reaction by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.
-
Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
Cleavage from Resin and Final Deprotection
The final step involves cleaving the cyclic peptide from the solid support and removing any remaining side-chain protecting groups.
Protocol: Cleavage and Deprotection
-
Wash the resin with the cyclized peptide with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used for other amino acids in the sequence. A common cocktail for cleavage from 2-CTC resin and removal of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) is TFA/TIPS/H₂O (95:2.5:2.5, v/v/v).
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude cyclic peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Data Presentation
The following tables summarize typical reagents and conditions for the key steps in the on-resin cyclization process using this compound.
Table 1: Reagents for Linear Peptide Synthesis and Cyclization
| Step | Reagent | Equivalents (relative to resin loading) | Solvent |
| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF |
| Amino Acid Coupling | Fmoc-Amino Acid | 4 | DMF |
| HBTU/HOBt or HATU | 3.9 / 4 | DMF | |
| DIEA | 8 | DMF | |
| Selective Deprotection | DBU | 1-5% (v/v) | DMF |
| On-Resin Cyclization | HATU / DIEA | 3 / 6 | DMF |
| PyBOP / DIEA | 3 / 6 | DMF | |
| DIC / Oxyma | 3 / 3 | DMF | |
| Cleavage & Deprotection | TFA / TIPS / H₂O | 95:2.5:2.5 (v/v/v) | - |
Table 2: Typical Reaction Conditions and Monitoring
| Step | Time | Temperature | Monitoring Method |
| Amino Acid Coupling | 1 - 2 hours | Room Temperature | Kaiser Test |
| Selective Deprotection | 2 x 2 minutes (optimize) | Room Temperature | Chloranil Test |
| On-Resin Cyclization | 4 - 24 hours | Room Temperature | LC-MS of cleaved aliquot |
| Cleavage | 2 - 4 hours | Room Temperature | - |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the on-resin synthesis of a cyclic peptide using this compound.
Caption: Workflow for On-Resin Peptide Cyclization.
The logical relationship for the selective deprotection and cyclization steps is detailed in the following diagram.
Caption: Selective Deprotection and Cyclization Steps.
Conclusion
The use of this compound provides a robust and versatile method for the on-resin synthesis of head-to-side-chain cyclized peptides. The protocols outlined in this document offer a comprehensive guide for researchers in the field of peptide chemistry and drug development. Careful optimization of the selective deprotection and cyclization steps is crucial for achieving high yields and purity of the final cyclic peptide product. This methodology opens avenues for the creation of novel cyclic peptide libraries with significant therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Branched Peptides using Fmoc-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of branched peptides utilizing the key building block, Nα,Nε-bis(fluorenylmethoxycarbonyl)-D-lysine (Fmoc-D-Lys(Fmoc)-OH). This reagent is instrumental in the construction of dendrimeric and multi-antigenic peptides (MAPs), which have significant applications in drug development, immunology, and diagnostics.
Introduction to Branched Peptides
Branched peptides are complex macromolecules composed of multiple peptide chains radiating from a central core. This unique architecture imparts several advantageous properties compared to their linear counterparts, including:
-
Increased Stability: The dendritic structure provides steric hindrance that protects the peptide bonds from enzymatic degradation, leading to a longer in-vivo half-life.
-
Enhanced Bioavailability: The compact, globular nature of branched peptides can improve their solubility and transport properties.
-
Multivalency: The presentation of multiple copies of a peptide sequence on a single molecule can lead to enhanced binding affinity and avidity to biological targets. This is particularly valuable in the development of vaccines and diagnostics.[1][2]
-
Carrier-Free Immunogenicity: Multi-antigenic peptides can often elicit a strong immune response without the need for conjugation to a larger carrier protein.[2]
This compound serves as a foundational branching unit in solid-phase peptide synthesis (SPPS). The two Fmoc protecting groups on the α- and ε-amino groups of the D-lysine core can be removed simultaneously, allowing for the subsequent parallel synthesis of two identical or different peptide chains. By using successive layers of this compound, higher-order branching, such as tetravalent or octavalent MAPs, can be achieved.
Applications in Alzheimer's Disease Research
A promising application of branched peptides is in the development of diagnostics and therapeutics for Alzheimer's disease. The aggregation of the amyloid-beta (Aβ) peptide is a key pathological hallmark of the disease.[3][4][5] Branched peptides displaying multiple copies of Aβ fragments can be used to:
-
Develop sensitive immunoassays: Tetravalent or octavalent Aβ peptides exhibit significantly enhanced binding to anti-Aβ antibodies compared to monomeric peptides, leading to improved sensitivity in diagnostic assays.[1]
-
Investigate Aβ aggregation: Branched Aβ peptides can serve as models to study the mechanisms of fibril formation and to screen for aggregation inhibitors.
-
Design novel therapeutics: Multivalent presentation of Aβ-binding peptides may lead to more potent inhibitors of Aβ aggregation and toxicity.
Below is a diagram illustrating the central role of amyloid-beta peptide in the pathogenesis of Alzheimer's disease.
References
- 1. Multiple antigen peptide. A novel approach to increase detection sensitivity of synthetic peptides in solid-phase immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Multiple antigen peptide. A novel approach to increase detection sensitivity of synthetic peptides in solid-phase immunoassays. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]
- 4. bachem.com [bachem.com]
- 5. Alzheimer’s Disease and the β-Amyloid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-D-Lys(Fmoc)-OH in the Synthesis of Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for the creation of complex peptide architectures. While the term "stapled peptides" commonly refers to molecules containing an all-hydrocarbon or lactam bridge to constrain their helical conformation, the application of Nα,Nε-bis-Fmoc-D-lysine, or Fmoc-D-Lys(Fmoc)-OH , is central to a different yet equally powerful strategy: the synthesis of branched peptides . This application note details the use of this compound in solid-phase peptide synthesis (SPPS) to generate branched structures, offering a distinct approach from conventional peptide stapling.
Branched peptides, where separate peptide chains are extended from both the α- and ε-amino groups of a single lysine residue, are instrumental in developing novel therapeutics, vaccines, and diagnostic tools. The D-configuration of the lysine residue can also impart increased resistance to proteolytic degradation, enhancing the peptide's in vivo stability and bioavailability[1]. The use of two base-labile Fmoc protecting groups allows for the simultaneous deprotection and subsequent elongation of two peptide chains from the lysine scaffold.
Principle of Branched Peptide Synthesis using this compound
The synthesis of branched peptides using this compound relies on the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The core principle involves the incorporation of the di-Fmoc-D-lysine residue at a specific point in the peptide sequence. Following its coupling to the resin-bound peptide, both Fmoc groups are removed simultaneously using a piperidine solution. This exposes both the α- and ε-amino groups, which then serve as initiation points for the synthesis of two distinct peptide chains. This method is particularly useful for creating symmetric or dimeric peptide structures on a single lysine scaffold.
For the synthesis of unsymmetrically branched peptides, where different peptide sequences are desired on each branch, an orthogonally protected lysine derivative such as Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH is typically employed[2][3]. The Dde or ivDde group is stable to the piperidine used for Fmoc removal but can be selectively cleaved with hydrazine, allowing for sequential chain elongation[2][3].
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU, or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, IPA (Isopropanol)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Ether for precipitation
-
Analytical and preparative HPLC systems
-
Mass spectrometer
Protocol 1: Synthesis of a Symmetrically Branched Peptide
This protocol outlines the manual synthesis of a symmetrically branched peptide on a Rink Amide resin.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (Initial): Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and IPA.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a 3-5 fold excess of the amino acid, coupling reagents (e.g., HBTU/DIPEA), for 1-2 hours. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). Wash the resin.
-
Chain Elongation (Linear Portion): Repeat the deprotection and coupling steps to build the linear portion of the peptide sequence.
-
Incorporation of the Branching Unit: Couple this compound to the deprotected N-terminus of the peptide chain. Use a 4-fold excess of the amino acid and coupling reagents, and allow the reaction to proceed for at least 2 hours to ensure complete coupling[4]. Wash the resin thoroughly.
-
Simultaneous Deprotection of Both Amino Groups: Treat the resin with 20% piperidine in DMF (3 x 10 minutes) to remove both Fmoc groups from the D-lysine residue. This step is critical and should be monitored to ensure complete deprotection. Wash the resin thoroughly.
-
Branched Chain Elongation: Synthesize the two identical peptide chains simultaneously from the exposed α- and ε-amino groups by repeating the coupling and deprotection cycles with the desired Fmoc-amino acids.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using preparative reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final branched peptide by analytical HPLC and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of branched peptides. Note that specific yields and purities will vary depending on the peptide sequence and synthesis scale.
| Parameter | Condition/Value | Reference |
| Synthesis Scale | 0.05 - 0.25 mmol | General SPPS |
| Resin | Rink Amide, TentaGel S Trt Cl | [4] |
| Amino Acid Excess | 3-5 equivalents | [2] |
| Coupling Reagents | HBTU/DIPEA, HCTU/DIPEA | General SPPS |
| Fmoc Deprotection | 20% Piperidine in DMF | [4] |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | [2] |
| Crude Purity | 70-80% | [4] |
| Final Purity (after HPLC) | >95% | General SPPS |
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Workflow for Symmetrical Branched Peptide Synthesis
Caption: Workflow for synthesizing symmetrical branched peptides.
Logical Relationship: Orthogonal Protection in Branched vs. Stapled Peptides
References
Application Notes and Protocols: Fluorescent Dye Conjugation to Peptides via Site-Specific Lysine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development.[1] Their applications are vast, ranging from visualizing cellular processes and tracking receptor-ligand interactions to developing high-throughput screening assays for enzyme activity.[][3][4] The ability to attach a fluorescent dye to a specific site within a peptide sequence is crucial for preserving its biological activity and ensuring the reliability of experimental data.[5]
This document provides a detailed methodology for the site-specific conjugation of fluorescent dyes to peptides during solid-phase peptide synthesis (SPPS). The strategy employs an orthogonally protected lysine derivative, specifically Fmoc-D-Lys(Dde)-OH, which allows for selective deprotection of the lysine side chain and subsequent dye labeling while the peptide remains attached to the solid support. This ensures a homogenous product with a precisely located fluorescent probe.
Principle of the Method
The core of this technique lies in the use of orthogonal protecting groups in Fmoc-based SPPS. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while standard side-chain protecting groups (e.g., Boc, tBu, Trt) are labile to strong acid (e.g., trifluoroacetic acid, TFA). For site-specific labeling, a lysine residue is introduced with a side-chain protecting group that can be removed under conditions that do not affect either the Nα-Fmoc group or the other side-chain protectors.
The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is an ideal choice for this purpose, as it is stable to both piperidine and TFA but can be selectively cleaved using a mild solution of hydrazine in dimethylformamide (DMF).[6] This unmasks a primary amine on the lysine side chain, which serves as a specific handle for conjugation with an amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative) before the peptide is cleaved from the resin.[6][7]
Data Presentation
Quantitative data associated with this process is summarized in the tables below for easy reference and comparison.
Table 1: Common Orthogonally Protected Lysine Derivatives for Site-Specific Labeling
| Amino Acid Derivative | Side-Chain Protecting Group | Deprotection Reagent | Orthogonality |
|---|---|---|---|
| Fmoc-Lys(Dde)-OH | Dde | 2-5% Hydrazine in DMF | Stable to piperidine and TFA |
| Fmoc-Lys(Mtt)-OH | Mtt | 1-2% TFA in DCM (highly diluted) | Stable to piperidine and strong TFA |
| Fmoc-Lys(ivDde)-OH | ivDde | 2-5% Hydrazine in DMF | Stable to piperidine and TFA |
| Fmoc-Lys(Tfa)-OH | Tfa | 10% Piperidine or other mild base | Stable to TFA; removed by base |
Table 2: Typical On-Resin Dye Conjugation Reaction Parameters
| Parameter | Example Value | Notes |
|---|---|---|
| Peptide-Resin | 100 mg (0.1 mmol scale) | Resin should be washed and swollen in DMF before reaction. |
| Fluorescent Dye | 1.5 - 3.0 equivalents | e.g., Cy5-NHS ester. Excess is used to drive the reaction to completion. |
| Base (optional) | 2.0 - 4.0 equivalents | N,N-Diisopropylethylamine (DIPEA) may be added to neutralize HCl from NHS esters. |
| Solvent | Anhydrous DMF or DMSO | Ensure solvent is high purity and dry. |
| Reaction Time | 2 - 12 hours | Monitor reaction completion using a Kaiser test on a few resin beads. |
| Temperature | Room Temperature (20-25°C) | Reaction should be protected from light. |
Table 3: Characterization of Final Fluorescently Labeled Peptide
| Analysis Method | Parameter Measured | Expected Result |
|---|---|---|
| RP-HPLC | Purity | >95% after purification. The labeled peptide will have a significantly different retention time than the unlabeled precursor. |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Observed mass should match the calculated mass of the labeled peptide. |
| UV-Vis Spectroscopy | Dye Concentration / Labeling Efficiency | Absorbance at the dye's λmax can be used to quantify the dye-to-peptide ratio. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard manual synthesis of a peptide on a Rink Amide resin using Fmoc chemistry, incorporating Fmoc-D-Lys(Dde)-OH at the desired labeling site.
-
Resin Preparation : Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.[7][8]
-
Washing : Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling :
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Confirm completion with a negative Kaiser test. If the test is positive, repeat the coupling.
-
-
Chain Elongation : Repeat steps 2-4 for each amino acid in the sequence. When the labeling position is reached, use Fmoc-D-Lys(Dde)-OH as the amino acid.
-
Final Fmoc Deprotection : After coupling the final amino acid, perform a final deprotection (Step 2) to free the N-terminal amine, or keep it on for N-terminal modification.
Protocol 2: Selective Deprotection of the Lysine Side Chain
-
Resin Preparation : After completing the peptide sequence, wash the peptide-resin thoroughly with DMF (5x) and DCM (3x).
-
Dde Removal : Add a solution of 2% hydrazine hydrate in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment 2-3 times.[6][9]
-
Washing : Wash the resin extensively with DMF (10x) to remove all traces of hydrazine. Wash with DCM (3x) and DMF (3x) before proceeding to the next step.
Protocol 3: On-Resin Fluorescent Dye Conjugation
-
Reagent Preparation :
-
Dissolve the amine-reactive fluorescent dye (1.5-3 eq.) in a minimal amount of anhydrous DMF or DMSO.
-
If required, add DIPEA (2-4 eq.) to the peptide-resin and agitate for 2 minutes before adding the dye solution.
-
-
Labeling Reaction : Add the dye solution to the swollen, deprotected peptide-resin. Seal the vessel, wrap it in aluminum foil to protect it from light, and agitate at room temperature for 2-12 hours.
-
Monitoring : To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete consumption of the free amines.
-
Washing : Once the reaction is complete, drain the dye solution and wash the resin with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 4: Cleavage, Deprotection, and Purification
-
Cleavage : Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature.[10]
-
Peptide Precipitation : Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.[7]
-
Pelleting : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice to remove scavengers and cleaved protecting groups.
-
Purification : Air-dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Final Product : Collect the pure fractions, confirm the identity by mass spectrometry, and lyophilize to obtain the final fluorescently labeled peptide as a stable powder. Store at -20°C or below, protected from light.
Applications in Research and Drug Development
Site-specifically labeled peptides are crucial for a variety of advanced applications.
-
Cellular Imaging : Tracking peptide uptake, localization, and trafficking within live cells.[]
-
Receptor Binding Assays : Quantifying the binding affinity of peptide ligands to their receptors on cell surfaces or in solution.[4]
-
Enzyme Activity Assays : Designing substrates for proteases or kinases that produce a fluorescent signal upon cleavage or modification, often using Fluorescence Resonance Energy Transfer (FRET).[3][4]
-
In Vivo Imaging : Using near-infrared (NIR) fluorescent dyes to track the biodistribution of peptide-based drugs in animal models.[3]
-
High-Throughput Screening (HTS) : Developing robust assays for screening large compound libraries to find modulators of peptide-protein interactions.[7]
References
- 1. Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. lubio.ch [lubio.ch]
- 5. DSpace [diposit.ub.edu]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-D-Lys(Fmoc)-OH in Lysine Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nα,Nε-di-Fmoc-D-lysine (Fmoc-D-Lys(Fmoc)-OH) for the introduction of specific lysine modifications in peptide synthesis. The focus is on the creation of symmetrically branched peptides, a key application for this particular derivative.
Introduction to Lysine Modifications
Lysine, with its primary amino group on the side chain, is a versatile residue for introducing modifications into peptides. These modifications can include branching to create multimeric peptide structures, attachment of labels such as fluorescent dyes or biotin, or conjugation to drug molecules. The ability to selectively modify the lysine side chain is crucial for developing novel peptide-based therapeutics, diagnostics, and research tools.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method for assembling peptides.[1] In this process, the Nα-amino group of the incoming amino acid is temporarily protected by a base-labile Fmoc group, while reactive side chains are protected by acid-labile groups.[2] This orthogonal protection strategy allows for the stepwise elongation of the peptide chain.[3]
This compound: A Tool for Symmetric Branching
This compound is a lysine derivative where both the α-amino group and the ε-amino group are protected by Fmoc groups. This non-orthogonal protection scheme is specifically designed for the synthesis of symmetrically branched peptides.[4] After coupling this compound to the growing peptide chain, a single deprotection step with a base like piperidine removes both Fmoc groups simultaneously. This exposes two primary amines, allowing for the subsequent parallel synthesis of two identical peptide chains from the single lysine residue.[4]
This approach is particularly useful for creating Multiple Antigenic Peptides (MAPs) and peptide dendrimers.[4] Such structures can exhibit enhanced biological activity compared to their linear counterparts due to multivalent binding or increased resistance to proteases.[4]
Data Presentation
Table 1: Examples of Symmetrically Branched Peptides Synthesized Using Fmoc-Lys(Fmoc)-OH with Microwave-Enhanced SPPS
| Peptide | Synthesis Time | Crude Purity |
| Tetra-branched Acyl Carrier Protein (ACP) | < 2 hours | 70% |
| Tetra-branched M10 Peptide | < 4 hours | 50% |
| Octameric G3KL Antimicrobial Dendrimer | < 2 hours | 80% |
Data sourced from a study on microwave-assisted synthesis of symmetrically branched peptides.[4]
Table 2: General Reagent Equivalents for Fmoc-SPPS
| Step | Reagent | Equivalents (relative to resin loading) |
| Amino Acid Coupling | Fmoc-Amino Acid | 5 |
| DIC (Diisopropylcarbodiimide) | 5 | |
| Oxyma Pure | 5 | |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) |
These are general guidelines; optimization may be required for specific sequences.[4][5]
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps for elongating a peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (5 eq.) with a coupling reagent such as DIC (5 eq.) and an additive like Oxyma Pure (5 eq.) in DMF.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 40-60 minutes at room temperature. For microwave-assisted synthesis, this time is significantly reduced.[4][5]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.[6]
-
-
Washing: Wash the resin with DMF (3-4 times) to remove excess reagents and byproducts.[5]
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Synthesis of a Symmetrically Branched Peptide using this compound
This protocol details the specific steps for creating a symmetrically branched peptide.
-
Linear Chain Synthesis: Synthesize the linear portion of the peptide attached to the resin according to Protocol 1.
-
Coupling of this compound:
-
After deprotecting the N-terminus of the linear peptide, perform a coupling step (as in Protocol 1, step 3) using this compound as the amino acid.[4] This introduces the branching point.
-
-
Simultaneous Deprotection of Both Fmoc Groups:
-
Perform the Fmoc deprotection step (Protocol 1, step 2). This will remove the Fmoc groups from both the α-amino and ε-amino positions of the D-lysine residue, exposing two free amines.
-
-
Symmetric Branch Elongation:
-
For each subsequent coupling cycle, use a 10-fold excess of the Fmoc-amino acid and coupling reagents (relative to the initial resin loading) to acylate both free amines simultaneously.
-
Continue the SPPS cycles (deprotection, coupling, washing) until the desired peptide sequence is assembled on both branches.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (DCM).[6]
-
Treat the resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% triisopropylsilane, 2.5% DODT) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and lyophilize to obtain the crude product.[4]
-
Visualizations
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for synthesizing a symmetrically branched peptide.
References
Application Notes and Protocols for Selective Deprotection of Lysine Side Chains in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Orthogonal Protection in Solid-Phase Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to ensure the correct amino acid sequence and to allow for site-specific modifications. The concept of orthogonal protection is paramount. It employs protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others.
The most common strategy in SPPS is the Fmoc/tBu approach. The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. After each coupling step, the Fmoc group is removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to allow for the next amino acid to be coupled.[1][2] Reactive side chains of amino acids are protected by groups that are stable to these basic conditions but are labile to strong acid, such as trifluoroacetic acid (TFA). These acid-labile groups (e.g., Boc, tBu, Trt) are removed during the final step of cleaving the completed peptide from the solid support.[3]
A common misconception involves the use of Fmoc-D-Lys(Fmoc)-OH for selective side-chain manipulation. Both the Nα-amino group and the Nε-amino group of the lysine side chain are protected by Fmoc groups. As both are chemically identical, it is not feasible to selectively remove one Fmoc group while the other remains intact under standard deprotection conditions. Treatment with piperidine will lead to the removal of both Fmoc groups.
Therefore, for selective deprotection of the lysine side chain to enable, for example, peptide branching, cyclization, or the attachment of labels, a lysine derivative with an orthogonal side-chain protecting group must be used.[4] This application note will detail the correct strategy and provide protocols for the selective deprotection of a lysine side chain using an appropriately protected amino acid derivative.
Selecting an Orthogonally Protected Lysine Derivative
Several Fmoc-lysine derivatives are available with side-chain protecting groups that are orthogonal to the Nα-Fmoc group. The choice of the protecting group depends on the desired deprotection conditions and the overall synthetic strategy.
| Side-Chain Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality to Nα-Fmoc |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA)[3] | Yes |
| 4-Methyltrityl | Mtt | Mild acid (e.g., 1-2% TFA in DCM) | Yes |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-5% Hydrazine in DMF[5] | Yes |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-5% Hydrazine in DMF | Yes |
| Allyloxycarbonyl | Alloc | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[4][6] | Yes |
| Trifluoroacetyl | Tfa | Mild aqueous base (e.g., aqueous piperidine)[7] | Yes |
This application note will focus on the use of Fmoc-D-Lys(Mtt)-OH as a representative example for selective on-resin side-chain deprotection due to the mild and highly selective deprotection conditions.
Experimental Protocols
Protocol 1: Standard Nα-Fmoc Deprotection
This protocol is used for the removal of the Nα-Fmoc group during the stepwise elongation of the peptide chain.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF[8]
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the resin slurry for an additional 15-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Selective Deprotection of the Lysine Side Chain (Mtt Group)
This protocol describes the selective removal of the Mtt group from the lysine side chain while the peptide is still attached to the resin and the Nα-Fmoc group of the terminal amino acid is intact.
Materials:
-
Peptide-resin containing an Fmoc-D-Lys(Mtt)-OH residue
-
Deprotection solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Ensure the N-terminal amino acid is Fmoc-protected.
-
Wash the peptide-resin with DCM (3-5 times) to remove any residual DMF.
-
Swell the resin in DCM for 20-30 minutes.
-
Drain the DCM.
-
Add the Mtt deprotection solution (1-2% TFA, 2-5% TIS in DCM) to the resin.
-
Agitate the resin slurry at room temperature. The Mtt cation released is bright yellow, providing a visual indication of the reaction.
-
Perform short, repeated treatments (e.g., 10-15 treatments of 2 minutes each) with fresh deprotection solution until the yellow color is no longer observed in the drained solution. This indicates complete removal of the Mtt group.
-
Drain the final deprotection solution.
-
Wash the resin thoroughly with DCM (5-7 times).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2-3 times).
-
Wash the resin thoroughly with DMF (5-7 times).
-
The resin now has a deprotected lysine side-chain amine, ready for modification (e.g., coupling of another amino acid for branching, attachment of a label).
Workflow for Selective Side-Chain Modification
The following diagram illustrates the logical workflow for incorporating an orthogonally protected lysine and performing a selective side-chain modification.
Caption: Workflow for selective lysine side-chain deprotection and modification.
Conclusion
The selective modification of amino acid side chains is a powerful tool in peptide chemistry for the development of novel therapeutics, diagnostics, and research tools. A thorough understanding of orthogonal protection strategies is crucial for the successful synthesis of such complex molecules. While the direct selective deprotection of one Fmoc group in the presence of another on a lysine residue is not feasible, the use of lysine derivatives with orthogonal side-chain protecting groups, such as Mtt, Dde, or Alloc, provides a robust and reliable method to achieve site-specific modifications. The protocols and data presented in this application note offer a guide for researchers to implement these advanced synthetic strategies in their work.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Enhancing Peptide Half-Life with Fmoc-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in the development of peptide-based therapeutics is their short in-vivo half-life, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids. This document provides detailed application notes and experimental protocols for utilizing Fmoc-D-Lys(Boc)-OH , a protected D-lysine derivative, to enhance the proteolytic stability and extend the half-life of therapeutic peptides. The D-enantiomer of lysine, when incorporated into a peptide sequence, confers resistance to enzymatic cleavage, as proteases are stereospecific for L-amino acids[1][2][3].
The use of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS) allows for the precise and site-specific introduction of D-lysine. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine is labile to mild basic conditions (e.g., piperidine), enabling sequential peptide chain elongation. The Boc (tert-butyloxycarbonyl) group protecting the ε-amine of the lysine side chain is stable to these conditions but is readily removed during the final acidic cleavage of the peptide from the resin[1]. This orthogonal protection scheme is fundamental to modern peptide synthesis[1].
Core Applications and Advantages
The strategic incorporation of D-lysine using Fmoc-D-Lys(Boc)-OH offers several key advantages in peptide drug development:
-
Enhanced Proteolytic Stability : Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases, leading to a longer circulating half-life in vivo[1][4][5][6].
-
Improved Bioavailability : By resisting enzymatic breakdown, the systemic and oral bioavailability of peptide drugs can be improved[1][2].
-
Modulation of Biological Activity : The introduction of a D-amino acid can alter the peptide's three-dimensional conformation. This can lead to changes in receptor binding affinity and selectivity, potentially resulting in superagonists, antagonists, or peptides with novel biological activities[2][7][8].
-
Reduced Cytotoxicity : In some cases, D-amino acid substitution has been shown to decrease the toxicity of peptides towards eukaryotic cells while maintaining their desired therapeutic effect, such as antimicrobial activity[6][7][9].
Data Presentation: Quantitative Effects of D-Lysine Substitution
The following tables summarize quantitative data from studies investigating the effects of D-lysine incorporation on peptide activity and stability.
Table 1: Antimicrobial Activity and Cytotoxicity of CM15 and its D-Lysine Analogs
| Peptide | D-Lysine Substitutions | Antimicrobial Activity (MIC, µM vs. S. aureus) | Hemolytic Activity (% lysis at 64 µM) | Macrophage Toxicity (LD50, µM) |
| CM15 | None (all L-amino acids) | 1 | >20% | ~10 |
| D¹,¹³ | 2 | 2 | ~16% | >200 |
| D³,¹³ | 2 | 4 | <6% | >200 |
| D³,¹⁴ | 2 | 4 | <6% | >200 |
| D³,⁷,¹³ | 3 | 4 | <1% | >200 |
| D³,⁷,¹⁴ | 3 | 4 | <1% | >200 |
| D³,⁶,⁷,¹³,¹⁴ | 5 | 16 | <1% | >200 |
Data adapted from studies on the antimicrobial peptide CM15.[6][7][9]
Table 2: Stability of Polybia-CP and its D-Amino Acid Analogs against Proteases
| Peptide | Modification | Stability against Trypsin | Stability against Chymotrypsin |
| Polybia-CP | All L-amino acids | Degraded | Degraded |
| D-lys-CP | Partial D-lysine substitution | Improved stability | Improved stability |
| D-CP | All D-amino acids | Improved stability | Improved stability |
This table illustrates the enhanced stability of peptides with D-amino acid substitutions when exposed to common proteases.[5]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Lys(Boc)-OH into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for coupling Fmoc-D-Lys(Boc)-OH during SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-D-Lys(Boc)-OH
-
Other required Fmoc-L-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA) or Collidine
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-D-Lys(Boc)-OH:
-
In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA/Collidine (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. A ninhydrin test can be performed to confirm complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group from the D-lysine residue.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Protease Stability Assay
This protocol is used to assess the stability of the D-lysine-containing peptide compared to its all-L-amino acid counterpart in the presence of proteases.
Materials:
-
Purified L-peptide and D-lysine-containing peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Prepare Peptide Solutions: Prepare stock solutions of the L- and D-lysine-containing peptides in the reaction buffer.
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution to the desired final concentrations.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the L- and D-lysine-containing peptides. Calculate the half-life (t₁/₂) of each peptide under these conditions.
Visualizations
Caption: Workflow for the synthesis and evaluation of a D-lysine modified peptide.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-lys(Fmoc)-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid Fmoc-D-lys(Fmoc)-OH.
Troubleshooting Guide: Overcoming Poor Coupling Efficiency
Low coupling efficiency of this compound is a common issue, primarily due to the significant steric hindrance imparted by the two bulky Fmoc protecting groups. This guide provides a systematic approach to diagnosing and resolving these coupling problems.
Problem: Positive Kaiser Test After Coupling
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.
Initial Steps:
-
Confirm Complete Deprotection: Before troubleshooting the coupling step, ensure the Fmoc group from the previously coupled amino acid was completely removed. A positive Kaiser test before the coupling of this compound is expected.
-
Verify Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and have not degraded.
Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow the workflow below. A visual representation of this workflow is provided in the subsequent diagram.
-
Perform a Double Coupling: This is the most common and often effective first step to drive the reaction to completion. After the initial coupling reaction, drain the reagents, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
Switch to a More Potent Coupling Reagent: If double coupling is insufficient, the activating reagent may not be reactive enough to overcome the steric barrier. Uronium/aminium or phosphonium salt-based reagents are highly recommended for sterically hindered amino acids.
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight.
-
Increase Temperature: Raising the temperature to 40-60°C can significantly improve coupling efficiency. Microwave-assisted SPPS is also a highly effective option for difficult couplings.
-
Change Solvent: If peptide aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO to improve solvation.
-
-
Capping: If the coupling remains incomplete after attempting the above optimizations, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences. This is typically achieved by treating the resin with acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA).
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple?
A1: The primary reason is significant steric hindrance. The two large, bulky 9-fluorenylmethoxycarbonyl (Fmoc) groups on both the alpha and epsilon amino groups of the D-lysine create a crowded environment around the carboxylic acid, making it difficult for it to approach the N-terminal amine of the growing peptide chain.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, potent coupling reagents are recommended. Uronium/aminium salts such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide reagents like DIC.[2][3] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[4]
Q3: What is "double coupling" and how is it performed?
A3: Double coupling is the process of repeating the coupling step to drive the reaction towards completion. After the first coupling, the reaction vessel is drained, the resin is washed with DMF, and a fresh solution of the activated this compound and coupling reagents is added for a second reaction period.[1][5]
Q4: Can I increase the temperature to improve coupling efficiency?
A4: Yes, increasing the temperature to a range of 40-60°C can help overcome the activation energy barrier caused by steric hindrance.[6] Microwave-assisted synthesis, which utilizes higher temperatures for short periods, is particularly effective for difficult couplings.[7] However, for sensitive amino acids in the sequence (e.g., Cys, His), high temperatures may increase the risk of racemization.[6]
Q5: What should I do if the Kaiser test is still positive after double coupling and using a strong coupling reagent?
A5: If the coupling remains incomplete, the best course of action is to cap the unreacted amines. This prevents the formation of deletion peptides, which can be difficult to separate from the desired product during purification. Capping is typically done with acetic anhydride and a non-nucleophilic base like DIPEA.[5]
Q6: Can the choice of solvent affect the coupling of this compound?
A6: Yes. As the peptide chain elongates, it can aggregate on the resin, making the N-terminal amine inaccessible. Using solvents with better solvating properties, such as NMP or mixtures containing DMSO, can help disrupt these secondary structures and improve coupling efficiency.[1]
Data Presentation
The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids. While this data is compiled from studies on other bulky amino acids, the relative efficiencies are applicable to the coupling of this compound.[2][4]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Potential for Side Reactions |
| HATU | Aminium/Uronium Salt | 15-45 minutes | Very High | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | Very High | Low |
| COMU | Aminium/Uronium Salt | 15-60 minutes | Very High | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | High | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Moderate | Moderate |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | High | Low |
Experimental Protocols
Protocol 1: Double Coupling with HATU
This protocol is recommended as a primary troubleshooting step for an incomplete coupling of this compound.
-
Initial Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction for 2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test (see Protocol 3).
-
If the test is positive (blue beads), proceed with the second coupling.
-
-
Second Coupling:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of activated this compound with HATU and DIPEA as described in step 1.
-
Add the fresh solution to the resin and agitate for another 2 hours.
-
-
Final Monitoring:
-
Perform a final Kaiser test. If negative (yellow/colorless beads), wash the resin with DMF and proceed with the synthesis. If it remains positive, consider capping (Protocol 2).[5]
-
Protocol 2: Capping of Unreacted Amines
This protocol should be used if double coupling fails to yield a negative Kaiser test.
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid.[5]
Protocol 3: Kaiser Test (Qualitative)
This test is used to detect the presence of free primary amines on the resin.[8][9]
-
Reagent Preparation:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Wash the beads with ethanol and decant.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 110-120°C for 5 minutes.[9]
-
-
Interpretation:
-
Positive (Incomplete Coupling): Intense blue color on the beads and/or in the solution.
-
Negative (Complete Coupling): Beads and solution remain yellow or colorless.
-
Visualizations
Caption: Key factors influencing the coupling efficiency of this compound.
References
preventing racemization of Fmoc-D-lys(fmoc)-OH during coupling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during peptide synthesis, with a specific focus on Fmoc-D-lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of an enantiomerically pure amino acid (either the L- or D-isomer) into a mixture of both L- and D-isomers.[1] During solid-phase peptide synthesis (SPPS), this process can occur at the alpha-carbon of the amino acid being coupled.[1] The incorporation of the incorrect stereoisomer can significantly alter the resulting peptide's three-dimensional structure, biological activity, and immunogenicity.[2]
Q2: What is the primary cause of racemization for this compound during coupling?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (also known as an azlactone) intermediate.[3][4] This happens when the carboxylic acid group of the Fmoc-protected amino acid is activated by a coupling reagent. The alpha-proton of this oxazolone intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[4] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, which forms a planar enolate intermediate.[2][3][5]
Q3: Are certain amino acids more susceptible to racemization than others?
A3: Yes. Amino acids with electron-withdrawing groups in their side chains are more prone to racemization.[5] Histidine (His) and Cysteine (Cys) are particularly susceptible.[3][6][7] Other amino acids that can be sensitive, especially under non-optimized conditions, include Serine (Ser), Phenylalanine (Phe), and Phenylglycine (Phg).[3][5][8]
Q4: How can racemization be suppressed during the coupling step?
A4: Several strategies can be employed to minimize racemization:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective.[3][6][9][10] These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into an oxazolone.[11]
-
Choice of Coupling Reagent: Using carbodiimide reagents (e.g., DIC) should always be done in conjunction with an additive like HOBt or Oxyma.[3][9] Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents can also be used, but the choice of base remains critical.[3][9]
-
Base Selection: The type and concentration of the base used are crucial.[10][11] Weaker, more sterically hindered bases like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) are preferred over stronger, less hindered bases like diisopropylethylamine (DIPEA).[10][11][12]
-
Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) and minimizing the pre-activation time of the amino acid before adding it to the resin can significantly reduce the rate of racemization.[3][4][11]
Q5: Does the side-chain Fmoc group on this compound increase the risk of racemization?
A5: The Fmoc group is an electron-withdrawing group. While the primary concern for racemization is at the alpha-carbon due to activation of the carboxyl group, the presence of an additional electron-withdrawing group on the side chain could potentially increase the acidity of the alpha-proton, making the amino acid more sensitive to base-catalyzed racemization. Therefore, employing optimized, mild coupling conditions is especially important for this derivative.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with racemization during the coupling of this compound.
Problem: High Degree of Racemization Detected in the Final Peptide
A high level of the diastereomeric L-lysine impurity is detected by chiral HPLC or mass spectrometry analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing racemization.
Data Presentation
The following table summarizes the effectiveness of common strategies to minimize racemization during peptide coupling.
| Strategy | Effectiveness | Key Considerations |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimide coupling reagents to suppress oxazolone formation.[3][10] Oxyma is a non-explosive and highly effective alternative.[9][11] |
| Use of Weaker/Hindered Base | High | Switching from DIPEA to 2,4,6-collidine or NMM can significantly reduce racemization.[10][11][12] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[3][12] A common practice is to perform the coupling at 0°C.[4] |
| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis and for certain residues in SPPS.[3][6] |
| Minimizing Pre-activation Time | Moderate | Reduces the time the activated amino acid exists before coupling, limiting the opportunity for oxazolone formation.[4][11] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by the solubility of reagents and the need for adequate resin swelling.[3] |
A study on Fmoc-L-His(Trt)-OH highlighted the dramatic effect of temperature, showing 1.8% racemization with DIC/Oxyma at room temperature, which increased to 31.0% when the coupling was performed at 55°C.[7]
Experimental Protocols
Protocol 1: Coupling Cycle Optimized to Minimize Racemization
This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.[3][4][11]
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in anhydrous N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 x 5 min, then 1 x 15 min).
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an additive such as Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add a weak, sterically hindered base like 2,4,6-collidine (4 equivalents) to the amino acid/additive solution.
-
Add the coupling reagent, such as Diisopropylcarbodiimide (DIC) (3 equivalents), to this mixture.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling mixture to the deprotected peptide-resin. Do not allow the mixture to stand (prolonged pre-activation).
-
Agitate the reaction vessel at room temperature for 1-2 hours. For this particularly sensitive residue, consider performing the reaction at 0°C.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Analysis of Racemization by Chiral HPLC
This method involves the hydrolysis of the peptide followed by analysis of the constituent amino acids.[13]
-
Peptide Hydrolysis:
-
Place a sample of the peptide-resin (approx. 2-5 mg) in a hydrolysis tube.
-
Add 6 M HCl (approx. 200 µL).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and lyophilize the hydrolysate to remove the acid.
-
-
Derivatization (using Marfey's Reagent as an example):
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture and neutralize by adding 100 µL of 1 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV detector set to 340 nm.
-
Analysis: Inject the derivatized sample. The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification. Compare the peak areas to determine the percentage of the unwanted L-isomer.[14]
-
Mechanism Visualization
The primary chemical pathway leading to racemization during peptide coupling is the formation of an oxazolone intermediate.
Caption: Mechanism of racemization via oxazolone formation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
troubleshooting incomplete Fmoc deprotection of Fmoc-D-lys(fmoc)-OH
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with the deprotection of Fmoc-D-lys(Fmoc)-OH during peptide synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge of using this compound in standard stepwise solid-phase peptide synthesis (SPPS)?
The primary challenge with using this compound lies in the lack of orthogonal protection. In SPPS, it is crucial to selectively remove the Nα-Fmoc group to allow for peptide chain elongation while keeping the side-chain protecting groups intact.[1] The Fmoc group is specifically designed to be removed under mild basic conditions, typically with piperidine.[1] Since both the alpha-amino (Nα) and epsilon-amino (Nε) groups of your lysine derivative are protected by Fmoc groups, any standard deprotection step will remove both of them simultaneously. This non-selective deprotection prevents controlled, stepwise synthesis, as the subsequent amino acid could couple to both the N-terminus and the lysine side chain, leading to undesired branched peptide impurities.
For selective chain elongation, an orthogonal protecting group strategy is required, where the side-chain protecting group is stable to the conditions used for Nα-Fmoc removal. The standard building block for this purpose is Fmoc-D-Lys(Boc)-OH , where the Boc group is stable to piperidine but is readily cleaved by acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][2]
Caption: The non-orthogonal nature of this compound.
Q2: What are the primary indicators of incomplete Fmoc deprotection?
Incomplete Fmoc removal can be detected through several analytical methods:
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test, or ninhydrin test, is a rapid assay to detect free primary amines.[3] After a successful deprotection step, the resin beads should turn a deep blue color, indicating the presence of a free N-terminal amine.[3] A negative result (yellow or colorless beads) suggests the Fmoc group is still attached.[4][5]
-
HPLC and Mass Spectrometry (MS): This is the most definitive method. Analysis of a cleaved sample of the peptide will show the desired product along with a more hydrophobic (later-eluting) peak.[4][5] Mass spectrometry will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, which corresponds to the mass of the unremoved Fmoc group.[4][5]
-
UV-Vis Spectrophotometry: Many automated synthesizers monitor the UV absorbance of the piperidine-dibenzofulvene (DBF) adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[6][7] If the absorbance curve is unusually broad, fails to plateau, or does not return to baseline, it may signal slow or incomplete deprotection.[5]
Q3: My Kaiser test is negative (or weak) after the standard deprotection protocol. What are the common causes and solutions?
A negative or weak Kaiser test is a clear sign of inefficient Fmoc removal.[8] The most common causes fall into three categories:
-
Deprotection Reagent Issues:
-
Reaction Conditions:
-
Insufficient Deprotection Time: While a standard 10-20 minute protocol is often sufficient, "difficult" or sterically hindered sequences may require longer reaction times (e.g., 30-60 minutes).[5][8]
-
Low Temperature: Deprotection reactions can be sluggish at temperatures below ambient. Ensure your synthesis is running at a consistent room temperature.[8]
-
-
Peptide Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can physically block the access of the piperidine base.[8]
-
Peptide Aggregation: The growing peptide chain can form secondary structures, like β-sheets, especially in sequences with repeating hydrophobic residues.[4][9] This aggregation can prevent reagents from reaching the N-terminus.
-
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Q4: How can I improve deprotection efficiency for difficult or aggregation-prone sequences?
If standard protocols fail, several strategies can be employed to enhance deprotection efficiency.
| Strategy | Description | Common Protocol |
| Double Deprotection | After the initial deprotection step, the reagent is drained and a fresh solution is added for a second treatment.[5] | 2 x (10-15 min) with 20% Piperidine/DMF |
| Extended Time | The agitation time for the deprotection step is increased.[5] | 1 x (30-60 min) with 20% Piperidine/DMF |
| Elevated Temperature | Performing the deprotection at a higher temperature can help break up aggregates and increase reaction rate.[8] | 20% Piperidine/DMF at 40-50°C |
| Alternative Solvent | Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) can disrupt secondary structures.[4] | 20% Piperidine in NMP |
| Stronger Base | For very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[8] | 2% DBU in DMF or 2% DBU / 20% Piperidine in DMF |
Q5: What are common side reactions during Fmoc deprotection?
Base-mediated Fmoc deprotection can sometimes lead to undesirable side reactions:
-
Aspartimide Formation: A base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of α- and β-peptides.[4]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin. This is most common when proline is in the second position.[4]
-
Premature Side-Chain Deprotection: A free ε-amino group of a lysine residue within the peptide sequence can be basic enough to cause premature removal of the N-terminal Fmoc group on another peptide chain, leading to deletion sequences.[10]
Experimental Protocols
Protocol 1: Qualitative Kaiser Test
This test provides a rapid, qualitative assessment of the presence of free primary amines.[3]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.[11]
-
Solution B: 80 g of phenol in 20 mL of ethanol.[11]
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[7]
Procedure:
-
After the final DMF wash following deprotection, collect a small sample of resin beads (5-10 mg).
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.[7]
-
Observe the color of the beads and the solution.
Interpretation:
| Observation | Result | Interpretation |
| Intense blue solution and beads | Positive | Successful deprotection (free primary amines are present).[3] |
| Yellow or colorless solution and beads | Negative | Incomplete or failed deprotection.[3] |
| Reddish-brown color | Ambiguous | May indicate a secondary amine (e.g., proline).[11] |
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This quantitative method measures the concentration of the DBF-piperidine adduct released during deprotection.[6]
Procedure:
-
Perform the deprotection step(s) as usual.
-
Collect the filtrate from the first and second deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[14]
-
Dilute the collected solution to the mark with DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[6]
-
Using a quartz cuvette, blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF).
-
Measure the absorbance of the diluted filtrate at the λmax of the DBF-piperidine adduct, which is approximately 301 nm.[6][7]
-
The amount of Fmoc removed can be calculated using the Beer-Lambert law (A = εbc), where ε (molar extinction coefficient) for the adduct is a known value.
Protocol 3: Analysis by RP-HPLC and Mass Spectrometry
This is the definitive method for confirming the presence of Fmoc-containing impurities.
Procedure:
-
After the deprotection step , take a small sample of the peptide-resin.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge to pellet, and dry the crude product.[15]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[4]
-
Analyze the sample by reverse-phase HPLC, typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the peaks of interest and analyze by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Interpretation:
-
HPLC Chromatogram: Incomplete deprotection will result in a peak that elutes later (has a longer retention time) than the desired peptide due to the hydrophobicity of the Fmoc group.[5]
-
Mass Spectrum: The mass of the impurity peak will be 222.24 Da greater than the mass of the expected, fully deprotected peptide.[4]
Caption: Simplified mechanism of Fmoc deprotection by piperidine.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation in Sequences Containing Fmoc-D-Lys(Fmoc)-OH
This technical support center is designed for researchers, scientists, and drug development professionals working with peptide sequences containing the bulky and hydrophobic amino acid derivative, Fmoc-D-Lys(Fmoc)-OH. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges posed by peptide aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it increase the risk of peptide aggregation?
A1: this compound is a derivative of the amino acid D-lysine where both the alpha-amino group and the epsilon-amino group on the side chain are protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The presence of two large, hydrophobic Fmoc groups significantly increases the steric bulk and hydrophobicity of the amino acid. During SPPS, this heightened hydrophobicity promotes inter-chain associations through van der Waals forces and π-π stacking of the aromatic Fmoc groups, leading to the formation of stable β-sheet structures.[1][2] These aggregated structures can physically block reactive sites, leading to incomplete reactions and synthesis failure.
Q2: What are the common indicators of on-resin peptide aggregation?
A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvents.[2]
-
Slow or Incomplete Fmoc Deprotection: Aggregated peptide chains can hinder the access of the piperidine solution to the N-terminal Fmoc group, resulting in incomplete removal. This may be observed as a persistent blue color with a Kaiser test after the deprotection step.[1]
-
Incomplete Coupling: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines, suggesting that the activated amino acid could not efficiently reach the N-terminus of the growing peptide chain.[3]
-
Analytical Characterization: Analysis of a small cleavage of the peptide by HPLC or LC-MS will show a complex mixture of products, including the desired peptide along with numerous deletion sequences.
Q3: Can I predict if my peptide sequence containing this compound is likely to aggregate?
A3: While precise prediction is challenging, sequences with a high content of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe) are more susceptible to aggregation. The inclusion of this compound should be considered a significant risk factor for aggregation, particularly when positioned near other hydrophobic residues.[1] Aggregation is generally less pronounced in the initial 5-6 residues of a sequence.[2]
Q4: What are the primary strategies to mitigate peptide aggregation when using this compound?
A4: There are two main approaches to combat peptide aggregation:
-
Modification of Synthesis Conditions: This involves optimizing solvents, temperature, and incorporating additives that disrupt the hydrogen bonding networks responsible for aggregation.
-
Incorporation of Structure-Disrupting Elements: Introducing specific amino acid derivatives that introduce "kinks" or steric hindrance into the peptide backbone can effectively prevent the formation of regular secondary structures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound.
| Problem | Potential Cause | Recommended Solutions |
| Poor Resin Swelling and Clumping | On-resin peptide aggregation leading to collapse of the resin matrix. | 1. Solvent Swap: Switch from DMF to NMP or a 1:1 mixture of DMF:DMSO. 2. Chaotropic Salt Wash: Before coupling, wash the resin with a 0.4 M solution of LiCl in DMF. 3. Elevated Temperature: Perform subsequent synthesis steps at a moderately elevated temperature (e.g., 40-50°C). |
| Incomplete Fmoc Deprotection (Positive Kaiser test after deprotection) | Aggregation is preventing the piperidine solution from accessing the N-terminal Fmoc group. | 1. Stronger Deprotection Cocktail: Use a solution of 2% DBU in 20% piperidine/DMF. 2. Increase Deprotection Time and Temperature: Extend the deprotection time and perform it at an elevated temperature (e.g., 40°C). 3. Microwave Assistance: Utilize microwave energy during the deprotection step to disrupt aggregates. |
| Incomplete Coupling of this compound or Subsequent Residues (Positive Kaiser test after coupling) | Steric hindrance from the bulky Fmoc groups and/or peptide aggregation is blocking the N-terminus. | 1. Double Coupling: Perform a second coupling step with fresh activated amino acid. 2. More Potent Coupling Reagent: Switch to a more powerful coupling reagent such as HATU or HCTU. 3. Increase Reaction Time and Temperature: Extend the coupling time and/or perform the reaction at an elevated temperature (e.g., 50°C). 4. Microwave-Assisted Coupling: Employ microwave irradiation to enhance coupling efficiency. |
| Low Yield and Purity of Crude Peptide | A combination of incomplete deprotection and coupling steps throughout the synthesis due to persistent aggregation. | 1. Proactive Aggregation Management: For known difficult sequences, incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues. 2. Low-Loading Resin: Resynthesize the peptide on a resin with a lower substitution level to increase the distance between peptide chains. 3. Combination of Strategies: Proactively employ a combination of the above strategies (e.g., microwave synthesis with a more polar solvent and a potent coupling reagent). |
| Poor Solubility of this compound in Coupling Solvent | The high hydrophobicity of the di-Fmoc derivative leads to poor solubility in standard SPPS solvents. | 1. Use of Stronger Solvents: Dissolve this compound in NMP or a mixture of DMF and DMSO. 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the amino acid derivative. 3. Gentle Warming: Gently warm the solution to aid dissolution, but avoid excessive heat to prevent degradation. |
Quantitative Data
Table 1: Estimated Solubility of this compound in Common SPPS Solvents
Disclaimer: The following data are estimations based on the known properties of the Fmoc group and general solubility trends of bulky, hydrophobic Fmoc-amino acids. Empirical determination is recommended for precise applications.
| Solvent | Estimated Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| N,N-Dimethylformamide (DMF) | ~10-20 | ~17-34 | May require sonication or gentle warming for complete dissolution. |
| N-Methyl-2-pyrrolidone (NMP) | ~25-40 | ~42-68 | Generally a better solvent for hydrophobic and bulky amino acids than DMF.[4] |
| Dimethyl sulfoxide (DMSO) | >50 | >85 | Excellent solvent, but its high viscosity can be problematic for automated synthesizers. Often used as a co-solvent with DMF or NMP. |
| Dichloromethane (DCM) | <5 | <8.5 | Poor solubility due to the polar carboxylic acid group. |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is recommended for the efficient incorporation of the sterically hindered this compound.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 1-2 hours.
-
Wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
-
Wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next deprotection step.
-
Protocol 2: Microwave-Assisted SPPS for Aggregation-Prone Sequences
This protocol provides general guidelines for using a microwave peptide synthesizer to mitigate aggregation.
-
Programming: Program the synthesizer with your peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in NMP) and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.
-
Coupling: The activated Fmoc-amino acid solution (using a potent coupling reagent like HATU in NMP) is added to the resin, and microwave power is applied to maintain a set temperature (e.g., 75-90°C) for 5-10 minutes.
Protocol 3: On-Resin Monitoring of Aggregation using the Kaiser Test
-
After each coupling and deprotection step, take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Blue beads after coupling: Incomplete coupling.
-
Yellow/colorless beads after deprotection: Incomplete Fmoc removal.
-
Visualizations
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Caption: A typical SPPS cycle for incorporating this compound.
References
Technical Support Center: Fmoc-D-Lys(Fmoc)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Fmoc-D-Lys(Fmoc)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in solid-phase peptide synthesis (SPPS)?
The main challenge with this compound is the lack of true orthogonality between the α-amino (Nα) Fmoc group and the ε-amino (Nε) side-chain Fmoc group. Both protecting groups are labile to the same reagent: piperidine. During each cycle of Nα-Fmoc deprotection, there is a significant risk of premature cleavage of the Nε-Fmoc group on the lysine side chain. This leads to an unprotected side-chain amine, which can participate in undesired side reactions.
Q2: What are the common side reactions that occur due to the premature deprotection of the Lys(Fmoc) side chain?
Premature removal of the side-chain Fmoc group exposes a reactive primary amine on the lysine side chain. This can lead to several side reactions:
-
Branched Peptide Formation: The most common side reaction is the coupling of the next activated amino acid to both the N-terminus of the growing peptide chain and the newly exposed ε-amino group of the D-lysine residue. This results in the formation of a branched peptide impurity, which can be difficult to separate from the desired linear peptide.
-
Acylation by Coupling Reagents: The unprotected side-chain amine can react with coupling reagents, leading to modifications such as guanidinylation if uronium/aminium reagents (e.g., HATU, HBTU) are used.
-
Intra- or Inter-chain Cyclization: The exposed nucleophilic side-chain amine can potentially react with the C-terminal ester linkage to the resin or with the activated C-terminus of another peptide chain, leading to cyclic or dimeric impurities.
Q3: Is this compound suitable for the synthesis of long peptides?
Due to the cumulative effect of repeated piperidine treatments, the premature deprotection of the side-chain Fmoc group becomes more probable with each coupling cycle. Therefore, this compound is generally not recommended for the synthesis of long peptides where the lysine residue is incorporated early in the sequence. It is more suitable for short peptides or for introducing a lysine residue near the N-terminus, where it will be exposed to fewer deprotection cycles.
Q4: Are there more suitable alternatives to this compound for introducing a D-lysine residue that requires side-chain modification?
Yes, several orthogonal protection strategies are available for the lysine side chain that are stable to piperidine. The choice of protecting group depends on the desired deprotection conditions for subsequent side-chain modification. Some common alternatives include:
-
Fmoc-D-Lys(Boc)-OH: The Boc group is stable to piperidine but is cleaved by acids like trifluoroacetic acid (TFA). This is the most common and robust choice for routine synthesis where side-chain modification is not required on-resin.
-
Fmoc-D-Lys(Mtt)-OH: The Mtt (4-methyltrityl) group is highly acid-labile and can be removed with dilute TFA in DCM, leaving other acid-labile groups like Boc intact. This is ideal for on-resin side-chain modification.
-
Fmoc-D-Lys(Dde)-OH or Fmoc-D-Lys(ivDde)-OH: The Dde and ivDde groups are stable to piperidine and TFA but can be removed with dilute hydrazine in DMF. This provides another level of orthogonality.
-
Fmoc-D-Lys(Alloc)-OH: The Alloc (allyloxycarbonyl) group is stable to both piperidine and TFA but can be removed by a palladium catalyst.
Troubleshooting Guide
Issue 1: Unexpected Branched Peptide Impurity Detected by HPLC/MS
-
Symptom: Mass spectrometry analysis of the crude peptide shows a major impurity with a mass corresponding to the target peptide plus an additional amino acid residue. HPLC analysis shows a significant, often closely eluting, peak next to the main product peak.
-
Root Cause: This is the classic sign of branched peptide formation due to premature deprotection of the Lys(Fmoc) side chain.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting branched peptide impurities.
-
Solutions:
-
Confirm Branching: Use MS/MS sequencing to confirm that the branch point is indeed the D-lysine residue.
-
Optimize Deprotection Conditions: If redesigning the synthesis is not an option, minimize piperidine exposure.
-
Reduce the deprotection time to the minimum required for complete Nα-Fmoc removal (e.g., 2 x 5 minutes).
-
Use a lower concentration of piperidine (e.g., 10% in DMF), although this may require longer deprotection times and should be carefully optimized.
-
-
Replace the Amino Acid Derivative: The most effective solution is to re-synthesize the peptide using a more stable, orthogonally protected lysine derivative such as Fmoc-D-Lys(Boc)-OH or Fmoc-D-Lys(Mtt)-OH.
-
Data Presentation
Table 1: Relative Stability of Common Lysine Side-Chain Protecting Groups in Fmoc SPPS
| Protecting Group | Reagent for Removal | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Orthogonality with Nα-Fmoc |
| Fmoc | 20% Piperidine/DMF | Labile | Stable | No |
| Boc | TFA | Stable | Labile | Yes |
| Mtt | 1-2% TFA/DCM | Stable | Labile | Yes |
| Dde/ivDde | 2% Hydrazine/DMF | Stable | Stable | Yes |
| Alloc | Pd(PPh₃)₄/Scavenger | Stable | Stable | Yes |
Experimental Protocols
Protocol 1: Minimized Piperidine Exposure for Fmoc Deprotection
This protocol aims to reduce the risk of premature side-chain deprotection when the use of this compound is unavoidable.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 min).
-
First Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution.
-
Second Deprotection: Add fresh 20% piperidine in DMF and agitate for another 5-10 minutes.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), extend the second deprotection time in 5-minute increments until the test is negative.
-
Washing: Once deprotection is complete, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before the next coupling step.
Protocol 2: On-Resin Side-Chain Modification using Fmoc-D-Lys(Mtt)-OH (Recommended Alternative)
This protocol outlines the use of an orthogonally protected lysine for site-specific modification on the resin.
-
Peptide Synthesis: Synthesize the peptide sequence up to the desired point using standard Fmoc/tBu chemistry, incorporating Fmoc-D-Lys(Mtt)-OH at the desired position.
-
Selective Mtt Deprotection:
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Prepare a solution of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM.
-
Treat the resin with the Mtt cleavage cocktail for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time. The appearance of a yellow color in the filtrate indicates the release of the Mtt cation.
-
Wash the resin with DCM (3 x 1 min), followed by 10% DIPEA in DMF (2 x 1 min), and finally with DMF (3 x 1 min).
-
-
Side-Chain Modification:
-
Couple the desired molecule (e.g., a fluorescent label, biotin) to the now-free lysine side-chain amine using standard coupling conditions (e.g., HATU/DIPEA in DMF).
-
Monitor the reaction for completion using a suitable test (e.g., a negative Kaiser test).
-
-
Completion of Synthesis: Continue with the synthesis of the remaining peptide sequence or proceed to the final cleavage from the resin.
Visualizations
Caption: Logical relationship between the standard SPPS cycle and the primary side reaction of this compound.
Caption: Comparison of synthetic outcomes using orthogonal vs. non-orthogonal lysine protection.
Technical Support Center: Analytical Methods for Detecting Fmoc-D-Lys(Fmoc)-OH Side Products
Welcome to the Technical Support Center for the analysis of Fmoc-D-Lys(Fmoc)-OH and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of side products associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered when using this compound in solid-phase peptide synthesis (SPPS)?
A1: During SPPS, several side products can arise from the use of this compound. These can be broadly categorized as:
-
Incomplete Deprotection Products: Failure to completely remove both Fmoc groups from the lysine residue can lead to the persistence of mono-Fmoc-lysine species (either Nα-Fmoc or Nε-Fmoc) in the peptide sequence. This results in truncated or modified peptides.[1]
-
Piperidine Adducts: The deprotection of the Fmoc group is typically achieved using a piperidine solution. The cleaved dibenzofulvene (DBF) intermediate can react with piperidine to form a stable adduct.[2] While this is an expected part of the deprotection process, residual adducts can sometimes be observed in the final product if not properly washed away.
-
Racemization Products: Although less common with Fmoc chemistry compared to other methods, some degree of racemization can occur, leading to the incorporation of Fmoc-L-Lys(Fmoc)-OH instead of the D-enantiomer.[3]
-
Dipeptide Formation: If the this compound starting material contains impurities such as the dipeptide Fmoc-D-Lys(Fmoc)-D-Lys-OH, this can be incorporated into the peptide chain, resulting in an insertion side product.
-
Products of Incomplete Coupling: If the subsequent amino acid fails to couple efficiently to the deprotected di-amino lysine residue, it can lead to deletion sequences.
Q2: Which analytical techniques are most suitable for detecting these side products?
A2: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of this compound and its side products:
-
High-Performance Liquid Chromatography (HPLC): Primarily reverse-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of the final peptide and separating various side products from the main product. Different retention times can be observed for the desired peptide, truncated sequences, and other impurities.[4]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is crucial for identifying the molecular weights of the main product and any impurities, thereby confirming their identities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the starting material and the final peptide, helping to identify and quantify impurities.[5]
Q3: How can I differentiate between the desired peptide and one with incomplete Fmoc deprotection using HPLC-MS?
A3: A peptide with a remaining Fmoc group will be significantly more hydrophobic than its fully deprotected counterpart. This will result in a longer retention time on a reverse-phase HPLC column. In the mass spectrum, the incompletely deprotected peptide will show a mass increase of 222.2 Da (the mass of the Fmoc group) compared to the expected mass of the fully deprotected peptide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of your experiments involving this compound.
Problem 1: Multiple peaks are observed in the HPLC chromatogram of my purified peptide.
-
Possible Cause 1: Incomplete Fmoc Deprotection.
-
How to Confirm: Check the mass spectrum for peaks corresponding to your peptide plus the mass of one or two Fmoc groups (+222.2 Da or +444.4 Da).
-
Solution: Optimize the Fmoc deprotection step by increasing the reaction time or using fresh deprotection solution (e.g., 20% piperidine in DMF). Ensure thorough washing of the resin after deprotection to remove the cleaved Fmoc-piperidine adduct.[1][6]
-
-
Possible Cause 2: Formation of Deletion Sequences.
-
How to Confirm: Analyze the mass spectrum for peaks corresponding to the mass of the target peptide minus the mass of the amino acid that should have been coupled after the di-Fmoc-lysine residue.
-
Solution: This is often due to poor coupling efficiency. Consider "double coupling," which involves repeating the coupling step with a fresh solution of the activated amino acid.[7] Using more potent coupling reagents like HATU or HCTU can also improve efficiency.
-
-
Possible Cause 3: Racemization.
-
How to Confirm: Chiral HPLC analysis is the most direct method to separate and quantify diastereomeric peptide impurities.[3]
-
Solution: While challenging to reverse, future syntheses can be optimized by carefully controlling the temperature and avoiding prolonged exposure to basic conditions during coupling and deprotection steps.
-
Problem 2: My mass spectrometry results show a peak with a mass slightly higher than my target peptide that I cannot identify.
-
Possible Cause: Piperidine Adduct.
-
How to Confirm: Look for a mass addition of approximately 85.15 Da (the mass of piperidine) to a fragment of your peptide or to the dibenzofulvene molecule itself in the mass spectrum, especially in crude product analysis. The dibenzofulvene-piperidine adduct is a common byproduct of the Fmoc deprotection step.[2]
-
Solution: Ensure extensive washing of the resin with DMF after each deprotection step to completely remove the adduct. Purification by preparative HPLC should also effectively remove this impurity.
-
Data Presentation
Table 1: Key Analytical Methods for this compound Side Product Analysis
| Analytical Method | Principle | Information Provided | Key Advantages | Key Limitations |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Quantitative purity assessment, separation of impurities. | High resolution and sensitivity, quantitative accuracy. | Requires method development and optimization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation of the main compound and impurities. | High sensitivity and specificity, provides definitive mass evidence. | May not distinguish between isomers. |
| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei. | Unambiguous structural elucidation and confirmation of impurities. | Non-destructive, provides detailed structural information. | Lower sensitivity than HPLC and MS, requires higher sample concentrations.[5] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Quantification of racemization (D/L isomers).[3] | Direct measurement of enantiomeric purity. | Requires specialized chiral columns and method development. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Assessment
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid, TFA).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurity peaks. Integrate the peak areas to determine the relative purity.
Protocol 2: Mass Spectrometry Analysis (LC-MS)
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.
-
Mode: Positive ion mode is typically used for peptides.
-
-
Data Acquisition: Acquire mass spectra across the elution range of the HPLC gradient.
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra to identify the molecular weights of the main product and impurities.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY and HSQC can be used for more detailed structural elucidation.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integrations of the signals to confirm the structure of the desired product and identify any impurities.
Visualizations
Caption: Experimental workflow for synthesis, analysis, and troubleshooting.
Caption: Troubleshooting logic for HPLC analysis of peptide impurities.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
cleavage efficiency issues with peptides containing Fmoc-D-lys(fmoc)-OH
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the cleavage of peptides containing the Fmoc-D-Lys(Fmoc)-OH residue.
Troubleshooting Guide
This guide provides solutions to specific issues encountered during the final cleavage and deprotection of peptides synthesized with this compound. The primary challenge arises from the base-labile nature of the Fmoc protecting group on the lysine side chain, which is not removed by standard acidic cleavage cocktails.
Issue 1: Low Yield of Final Peptide with Unexpected Mass
Symptom: After cleavage and purification, the primary product's mass corresponds to the peptide with the Lys side chain still protected by an Fmoc group (+222.2 Da). The yield of the desired, fully deprotected peptide is very low or non-existent.
Cause: The Fmoc group is stable to the strong acids, such as trifluoroacetic acid (TFA), used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., Boc, tBu, Trt). A single-step acidic cleavage protocol is insufficient for peptides containing a Lys(Fmoc) residue.
Solution: A two-step deprotection and cleavage strategy is required. First, the Fmoc group on the lysine side chain must be removed on-resin using a base, followed by the standard TFA-based cleavage.
Experimental Protocols
Protocol 1: On-Resin Deprotection of Lys(Fmoc) Side Chain
-
Resin Preparation: After the final N-terminal Fmoc group has been removed from the peptide, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 5 mL per gram of resin).
-
Fmoc Deprotection: Prepare a solution of 20% piperidine in DMF. Add the solution to the resin (10 mL per gram of resin).
-
Reaction: Gently agitate the resin suspension at room temperature. To ensure complete removal, allow the reaction to proceed for at least 1-2 hours. Incomplete deprotection can be an issue, especially with longer or aggregated peptides.[1]
-
Monitoring (Optional but Recommended): To confirm complete deprotection, a small sample of resin beads can be removed. After washing, perform a test cleavage with a standard TFA cocktail and analyze the product by mass spectrometry.
-
Washing: Once the reaction is complete, drain the piperidine solution and wash the resin extensively with DMF (5 x 5 mL per gram of resin) to remove all residual piperidine.
-
Final Wash and Drying: Wash the resin with dichloromethane (DCM) (3 x 5 mL per gram of resin) and dry the resin under a high vacuum for at least 1 hour before proceeding to cleavage.
Protocol 2: Final Cleavage from Resin
-
Resin Swelling: Swell the dried, deprotected peptide-resin in DCM for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail based on the peptide's sequence. A common choice is Reagent K for peptides with sensitive residues like Trp, Tyr, Met, and Cys.[2][3]
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and organic byproducts.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Presentation
The following table illustrates the expected outcomes from incorrect and correct cleavage procedures for a model peptide containing one this compound residue.
| Cleavage Protocol | Expected Major Product | Purity of Desired Peptide (%) |
| Incorrect: Single-Step TFA Cleavage | Peptide-Lys(Fmoc)-NH₂ | < 5% |
| Correct: Two-Step (20% Piperidine/DMF -> TFA) | Peptide-Lys-NH₂ | > 90% |
| Suboptimal: Two-Step (Short Piperidine Incubation) | Mixture of Peptide-Lys(Fmoc)-NH₂ and Peptide-Lys-NH₂ | 20-70% |
Issue 2: Presence of Deletion Sequences or Other Impurities
Symptom: Mass spectrometry analysis reveals multiple side products, including sequences where the D-Lys residue is missing entirely.
Cause: Premature removal of the N-terminal Fmoc group by the free ε-amino group of a lysine residue can occur during synthesis.[4] If the Lys(Fmoc) side chain is deprotected prematurely or if piperidine remains after a deprotection step, it can lead to undesired Fmoc removal from the N-terminus of the growing chain, followed by double coupling or capping of the chain, resulting in impurities.
Solution:
-
Thorough Washing: Ensure exhaustive washing with DMF after every piperidine-mediated deprotection step during synthesis to completely remove the base.
-
Use of Additives: For difficult sequences prone to aggregation, adding chaotropic salts or using solvents like N-methylpyrrolidone (NMP) can improve reaction efficiency and reduce side reactions.[5]
-
Neutralization: Employ an in-situ neutralization protocol to minimize the time the N-terminal amine is exposed to a basic environment before the next coupling step.
Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and resolve cleavage efficiency issues with this compound containing peptides.
Caption: Troubleshooting workflow for peptides with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a special protocol needed for peptides with this compound?
A1: The Fmoc protecting group is designed to be removed by a base (like piperidine), a process known as deprotection. The final cleavage step in solid-phase peptide synthesis (SPPS) typically uses a strong acid (TFA) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Since the Fmoc group on the lysine side chain is stable to acid, it will remain on the peptide after a standard TFA cleavage, leading to an incorrect final product.
Q2: Can I use a different base instead of piperidine for the on-resin side-chain deprotection?
A2: While 20% piperidine in DMF is the standard reagent for Fmoc removal, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, often at lower concentrations (e.g., 2% DBU in DMF). However, DBU is a stronger, non-nucleophilic base and may increase the risk of side reactions like aspartimide formation in sensitive sequences.[5] For most applications, piperidine is sufficient and well-characterized.
Q3: My peptide also contains an Lys(Boc) residue. Will the piperidine treatment remove the Boc group?
A3: No. The Boc (tert-butyloxycarbonyl) protecting group is acid-labile and completely orthogonal to the base-labile Fmoc group. The 20% piperidine treatment used to remove the Lys(Fmoc) will not affect the Lys(Boc) group. The Boc group will be removed subsequently during the final TFA cleavage step.
Q4: What if I forget to remove the N-terminal Fmoc group before starting the on-resin Lys(Fmoc) deprotection?
A4: The piperidine treatment will remove both the N-terminal Fmoc and the Lys(Fmoc) side-chain group simultaneously. This is generally acceptable as both need to be removed before final cleavage. The key is to ensure that all Fmoc groups are removed from the peptide before it is subjected to the acidic cleavage cocktail.
Q5: Are there alternative protecting groups for the Lysine side chain that avoid this issue?
A5: Yes. If site-specific modification of the lysine side chain is not required, using Fmoc-D-Lys(Boc)-OH is the most common approach. If orthogonal deprotection is needed for on-resin modification, other protecting group pairs are available, such as Lys(Mtt) or Lys(Dde), which can be removed with dilute acid or hydrazine, respectively, providing orthogonality to both Fmoc and Boc groups.[6][7]
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
impact of solvent choice on Fmoc-D-lys(fmoc)-OH stability and reactivity.
Welcome to the technical support center for Fmoc-D-Lys(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Poor Solubility: this compound may not be fully dissolved in the reaction solvent.[1][2] | - Ensure complete dissolution in a suitable polar aprotic solvent like DMF or NMP before adding to the resin.[1][3] - Consider gentle warming or sonication to aid dissolution, but monitor for potential degradation. - For challenging sequences, solvent mixtures may improve solubility.[2] |
| Steric Hindrance: The bulky Fmoc groups can sometimes hinder coupling, especially in sterically crowded peptide sequences. | - Extend the coupling reaction time. - Perform a double coupling step to ensure the reaction goes to completion.[4] - Use a more potent activation agent. | |
| Premature Fmoc Deprotection | Basic Impurities in Solvents: Trace amounts of amines or other basic impurities in solvents like DMF can cause gradual removal of the Fmoc group. | - Use high-purity, peptide synthesis-grade solvents. - Store solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and absorption of basic impurities. |
| Intramolecular Catalysis: The free ε-amino group of a lysine residue elsewhere in the peptide chain can catalyze the removal of the Nα-Fmoc group.[5] | - This is a known side reaction.[5] If possible, redesign the synthetic strategy to protect the ε-amino group until the final deprotection step. - Minimize the time the peptide resin is in a non-acidic state before the next coupling step.[5] | |
| Unexpected Side Products | Dibenzofulvene Adducts: During Fmoc removal, the dibenzofulvene (DBF) intermediate can react with the peptide if not efficiently scavenged by the deprotection base.[6][7][8] | - Ensure a sufficient excess of the deprotection agent (e.g., piperidine) is used to effectively trap the DBF.[6][7] - The choice of secondary amine can influence the efficiency of DBF scavenging.[8] |
| Aspartimide Formation: If an adjacent residue is aspartic acid, piperidine-mediated Fmoc deprotection can lead to aspartimide formation.[8][9] | - Consider using a different base for deprotection, such as DBU, although this may introduce other side reactions.[10] - Employ protecting groups on the aspartic acid side chain that minimize this side reaction. | |
| Difficulty in Final Cleavage/Deprotection | Incomplete Removal of Side-Chain Protecting Groups: The side-chain Fmoc group may require specific conditions for complete removal, especially if steric hindrance is a factor. | - While typically removed with the Nα-Fmoc group, ensure sufficient deprotection time and reagent concentration. - For complex peptides, cleavage cocktails containing scavengers are crucial to prevent side reactions with the deprotected side chain.[11] |
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound most soluble and stable?
A1: this compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents.[1] The most commonly used and recommended solvents are Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[6][7] It has moderate solubility in Tetrahydrofuran (THF) and is sparingly soluble in water and non-polar solvents like Dichloromethane (DCM).[1] For optimal stability, it is crucial to use high-purity, anhydrous solvents, as the presence of water or basic impurities can lead to premature deprotection of the Fmoc groups.
Q2: What are the standard conditions for removing the Fmoc groups from this compound?
A2: The Fmoc group is labile to basic conditions.[3][12] Standard conditions for Fmoc removal during solid-phase peptide synthesis (SPPS) typically involve treatment with a 20-30% solution of piperidine in DMF for about 10-20 minutes.[6][7] The removal process occurs via a β-elimination mechanism, generating a dibenzofulvene (DBF) intermediate that is subsequently scavenged by the amine base.[6][8]
Q3: Can the two Fmoc groups on this compound be removed selectively?
A3: No, the lability of the Fmoc group on both the α-amino and ε-amino positions of the lysine residue to basic conditions is essentially identical. Therefore, selective removal of one Fmoc group in the presence of the other is not feasible. This reagent is designed for applications where both amino groups are to be deprotected simultaneously or where the lysine residue is introduced at the N-terminus of a peptide. For selective side-chain modification, an orthogonally protected lysine derivative, such as Fmoc-D-Lys(Boc)-OH or Fmoc-D-Lys(Dde)-OH, should be used.[12][13][14]
Q4: What are the primary degradation pathways for this compound and how can they be minimized?
A4: The primary degradation pathway is the premature deprotection of the Fmoc groups. This can be initiated by:
-
Basic conditions: Exposure to bases, including common laboratory reagents and basic impurities in solvents, will lead to Fmoc group cleavage.[6][7] To minimize this, use high-purity solvents and avoid cross-contamination with basic solutions.
-
Primary and secondary amines: The free ε-amino group of another lysine residue in the peptide chain can act as a nucleophile and induce Fmoc removal.[5] Careful planning of the synthetic route is necessary to avoid this intramolecular side reaction.
Q5: How can I monitor the stability and purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is the most effective method for assessing the purity and stability of this compound.[15] A reversed-phase C18 column with a UV detector (monitoring at 265 nm or 301 nm for the Fmoc group) is typically used.[2] The appearance of new peaks or a decrease in the main peak area over time can indicate degradation. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of purity.[15]
Experimental Protocols
Protocol 1: Determination of this compound Solubility by HPLC
Objective: To quantitatively determine the saturation solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
High-purity organic solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
High-speed centrifuge
-
Calibrated pipettes and volumetric flasks
-
HPLC system with a UV detector and a C18 column
-
Syringe filters (0.22 µm)
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture on a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[1]
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.[1]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the analysis solvent.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[2]
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL or M).
-
Protocol 2: Monitoring Fmoc Deprotection
Objective: To confirm the complete removal of the Fmoc protecting group during solid-phase peptide synthesis.
Materials:
-
Peptidyl-resin with N-terminal Fmoc group
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, DCM)
-
Kaiser test kit (Ninhydrin, Pyridine, Phenol solutions)
-
Small test tubes and heating block
Procedure:
-
Treat the peptidyl-resin with the deprotection solution for the specified time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove the deprotection solution and cleaved Fmoc-adducts.
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the sampled beads with DCM and allow them to dry.
-
Perform the Kaiser test on the dried beads:
-
Add 2-3 drops of each solution from the Kaiser test kit to the beads in a test tube.
-
Heat the test tube at 100-120°C for 5 minutes.[10]
-
-
Interpretation of Results:
-
Positive Result (Blue Beads): Indicates the presence of a free primary amine, confirming successful Fmoc deprotection.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of a free primary amine, suggesting incomplete deprotection. In this case, the deprotection step should be repeated.
-
Visualizations
Caption: Workflow for a standard Fmoc-SPPS coupling cycle.
Caption: Base-mediated Fmoc group removal mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. kilobio.com [kilobio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]
strategies to minimize deletion sequences with Fmoc-D-lys(fmoc)-OH
Welcome to the Technical Support Center for scientists and researchers utilizing Fmoc-D-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges associated with this sterically hindered amino acid, helping you minimize deletion sequences and optimize your synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
A1: The primary challenge with this compound is significant steric hindrance. This hindrance arises from the two bulky Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups attached to both the alpha (α) and epsilon (ε) amino groups of the D-lysine residue. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete or slow coupling reactions.[1][2]
Q2: What are the direct consequences of incomplete coupling of this compound?
A2: Incomplete coupling directly leads to the formation of deletion sequences, where the this compound residue is missing from a portion of the synthesized peptides. These deletion sequences are often difficult to separate from the target peptide during purification due to similar physicochemical properties, resulting in lower overall yield and purity of the final product.
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, potent coupling reagents are highly recommended over standard carbodiimide-based reagents like DIC/HOBt. Uronium/aminium salts such as HATU , HCTU , and COMU are very effective due to their high reactivity and rapid activation kinetics.[1][3] Phosphonium salt reagents like PyBOP are also excellent choices that avoid the potential side reaction of guanidinylation associated with uronium salts.[1]
Q4: Is a "double coupling" strategy recommended for this compound?
A4: Yes, a double coupling strategy is highly recommended as a routine measure for this exceptionally hindered amino acid.[1] The first coupling reaction may not proceed to completion due to the significant steric hindrance. A second exposure to a fresh solution of the activated amino acid helps to drive the reaction forward and acylate any remaining free amines, thereby minimizing the formation of deletion sequences.[1]
Q5: What is "capping," and when should I use it?
A5: Capping is the process of chemically blocking any unreacted N-terminal amines on the peptide chain after a coupling step that has failed to go to completion, even after double coupling.[4] This is typically done by acetylation with acetic anhydride.[4] Capping terminates the elongation of these failed sequences, and the resulting truncated peptides are chemically different and shorter, making them easier to separate from the full-length desired product during purification.[4]
Troubleshooting Guide: Minimizing Deletion Sequences
This guide addresses the primary issue of incomplete coupling of this compound, which leads to the formation of deletion sequences.
Issue: Detection of a significant deletion sequence corresponding to the mass of the target peptide minus D-Lys.
This is typically identified by LC-MS analysis of the crude peptide product.
Potential Cause 1: Low Coupling Efficiency
The extreme steric hindrance of the two Fmoc groups is the most common reason for incomplete coupling.
-
Optimize Coupling Reagent: Switch to a more potent activating agent.
-
Implement Double Coupling: Routinely perform a second coupling for this residue.
-
Increase Reaction Time and/or Temperature: Prolonging the coupling time or slightly increasing the temperature can improve efficiency, but must be balanced against the risk of side reactions.[1]
-
Optimize Solvent System: In cases of suspected peptide aggregation on the resin, which can further hinder coupling, consider using solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[1]
Potential Cause 2: Incomplete Fmoc Deprotection of the Preceding Residue
If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the incoming this compound.
-
Ensure Complete Deprotection: Use a fresh 20% piperidine in DMF solution and consider extending the deprotection time if necessary.
-
Perform a Monitoring Test: Use a qualitative test like the Kaiser test to confirm the complete removal of the Fmoc group (presence of a free primary amine) before proceeding with the coupling of this compound.[1]
Decision-Making Workflow for Coupling this compound
Caption: Decision tree for troubleshooting incomplete coupling of this compound.
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Disclaimer: The quantitative data presented below is extrapolated from studies on various sterically hindered amino acids, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Coupling Efficiency (%) | Potential Issues |
| HATU | Uronium Salt | 15-45 minutes | >99% | High cost.[3] |
| HCTU | Uronium Salt | 15-45 minutes | >99% | Potential for guanidinylation side reactions.[1] |
| COMU | Uronium Salt | 15-45 minutes | >99% | Higher cost than HCTU.[1] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98% | Byproducts can be more difficult to remove.[1] |
| DIC/HOBt | Carbodiimide | 60-180 minutes | 95-98% | Less effective for hindered couplings; risk of racemization.[1] |
Experimental Protocols
Protocol 1: Optimized Double Coupling with HATU
This protocol is recommended as the standard procedure for incorporating this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine of the preceding amino acid using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution.
-
-
Intermediate Wash: Wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh activation mixture as described in step 4.
-
Add the fresh mixture to the resin and agitate for another 2 hours at room temperature.
-
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates successful coupling).
Protocol 2: Capping of Unreacted Amines
This protocol should be used if a monitoring test (e.g., Kaiser test) indicates incomplete coupling even after the double coupling procedure.
-
Resin Wash: After the failed double coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a fresh solution of acetic anhydride (10 equivalents relative to resin loading) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid.
Protocol 3: Analytical Method for Deletion Sequence Quantification
This protocol outlines a general method for the analysis of the crude peptide to identify and quantify deletion sequences.
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).
-
Couple the HPLC output to a mass spectrometer to obtain the mass of the eluting species.
-
-
Data Analysis:
-
Identify the peak corresponding to the full-length target peptide by its expected mass.
-
Search for a peak with a mass corresponding to the target peptide minus the mass of the D-Lysine residue.
-
Quantify the relative amounts of the target peptide and the deletion sequence by integrating the respective peak areas in the UV chromatogram.
-
Caption: High-level workflow of solid-phase peptide synthesis and subsequent analysis.
References
Validation & Comparative
A Comparative Guide to Fmoc-D-lys(Fmoc)-OH and Fmoc-D-lys(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-yield, high-purity target peptides. For the incorporation of D-lysine, a non-natural amino acid often used to enhance peptide stability and biological activity, two key derivatives are available: Fmoc-D-lys(Fmoc)-OH and Fmoc-D-lys(Boc)-OH. This guide provides an objective comparison of these two reagents, detailing their distinct applications, supported by experimental principles, to aid researchers in making informed decisions for their synthesis strategies.
Introduction to Orthogonal Protection in Lysine Derivatives
The core principle governing the use of these molecules is orthogonal protection . This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups while others remain intact.[1] In the context of Fmoc-based SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine.[2] The ε-amino group of the lysine side chain requires a more permanent protecting group that is stable to these basic conditions. The choice of this side-chain protection dictates the potential applications of the lysine derivative.
Fmoc-D-lys(Boc)-OH utilizes the acid-labile Boc (tert-butyloxycarbonyl) group for side-chain protection. This is the most common and conventional choice for the synthesis of linear peptides. The Boc group is stable to the repetitive piperidine treatments used for Nα-Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of cleaving the peptide from the solid support.[3]
This compound , in contrast, employs a second Fmoc group to protect the lysine side chain. Since both the Nα- and Nε-protecting groups are base-labile, treatment with piperidine will expose both amino groups simultaneously. This unique property makes it unsuitable for the synthesis of simple linear peptides but highly valuable for the construction of branched peptides and lysine dendrimers.[4]
Comparative Data
The following table summarizes the key characteristics and applications of this compound and Fmoc-D-lys(Boc)-OH. Due to the distinct applications of these two derivatives, direct head-to-head performance data for the synthesis of the same peptide is not available. The performance is application-dependent.
| Feature | This compound | Fmoc-D-lys(Boc)-OH |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nε-Side-Chain Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Fmoc Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Nε-Side-Chain Deprotection | 20% Piperidine in DMF (simultaneous with Nα-Fmoc) | Trifluoroacetic acid (TFA)-based cleavage cocktail |
| Orthogonality | Non-orthogonal Nα and Nε protection | Orthogonal Nα (base-labile) and Nε (acid-labile) protection |
| Primary Application | Synthesis of branched peptides, lysine dendrimers, and symmetrical structures.[4] | Synthesis of linear peptides containing D-lysine.[1] |
| Purity & Yield | Application-dependent; successful in high-yield synthesis of lysine dendrimers.[4] | High purity and yields are routinely achieved in standard Fmoc-SPPS.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of a Linear Peptide using Fmoc-D-lys(Boc)-OH
This protocol outlines the standard procedure for incorporating Fmoc-D-lys(Boc)-OH into a linear peptide sequence using manual Fmoc-SPPS on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-D-lys(Boc)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group from the resin linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat the following steps for each subsequent amino acid, including Fmoc-D-lys(Boc)-OH:
-
Fmoc Deprotection: Add 20% piperidine in DMF and agitate for 20 minutes. Wash with DMF (3x) and DCM (3x).
-
Coupling: Couple the next Fmoc-amino acid as described in step 3.
-
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 4a.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc group from the D-lysine side chain, along with other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of a Second-Generation Lysine Dendrimer using this compound
This protocol is adapted from methodologies for synthesizing lysine dendrimers and illustrates the utility of this compound for creating branched structures.[4]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Fmoc-D-lys(Boc)-OH (for the core)
-
DMF, DCM, 20% Piperidine in DMF, Coupling Reagents, DIPEA (as in Protocol 1)
-
Cleavage cocktail and cold diethyl ether
Procedure:
-
Core Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Deprotect the resin as in Protocol 1, step 2.
-
Couple Fmoc-D-lys(Boc)-OH to the resin as the first generation (G0) core, following the procedure in Protocol 1, step 3.
-
-
First Generation Branching:
-
Remove the Nα-Fmoc group from the G0 lysine with 20% piperidine in DMF.
-
Couple This compound (2 eq.) to the deprotected Nα-amino group of the G0 lysine. This will create a symmetrical branch point.
-
-
Second Generation Elongation:
-
Treat the resin with 20% piperidine in DMF. This will simultaneously remove the three Fmoc groups: one from the Nα-position of the first-generation lysine and two from the Nα- and Nε-positions of the newly added this compound. This exposes three primary amino groups.
-
Couple the next layer of This compound (excess) to all three available amino groups to create the second-generation dendrimer.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, treat the resin with 20% piperidine in DMF to remove all terminal Fmoc groups.
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the dendrimer from the resin and remove the Boc protecting group from the G0 lysine using a TFA-based cleavage cocktail.
-
Precipitate, wash, and dry the dendrimer as described in Protocol 1.
-
-
Purification: Purify the crude dendrimer by RP-HPLC.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for linear peptide synthesis using Fmoc-D-lys(Boc)-OH.
Caption: Workflow for branched dendrimer synthesis using this compound.
Conclusion
The choice between this compound and Fmoc-D-lys(Boc)-OH is dictated by the desired final peptide architecture. For the routine synthesis of linear peptides incorporating a D-lysine residue, Fmoc-D-lys(Boc)-OH is the industry standard, offering a robust and reliable orthogonal protection strategy.[3] In contrast, This compound is a specialized reagent that provides an elegant solution for the synthesis of more complex, non-linear structures such as branched peptides and dendrimers, where the simultaneous deprotection of multiple amino groups is a synthetic advantage.[4] Understanding the distinct chemical properties and deprotection schemes of these two derivatives is crucial for the successful design and execution of complex peptide synthesis projects.
References
- 1. nbinno.com [nbinno.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Alternative Orthogonal Protecting Groups for the D-Lysine Side Chain
In the intricate field of solid-phase peptide synthesis (SPPS), particularly when employing the widespread Fmoc/tBu strategy, the selective modification of amino acid side chains is paramount for creating complex peptides, such as branched or cyclic structures, and for conjugating molecules like fluorophores or lipids. The ε-amino group of lysine is a common site for such modifications, necessitating the use of orthogonal protecting groups that can be removed under specific conditions without affecting the Nα-Fmoc group, other side-chain protecting groups (like tBu), or the resin linkage.
This guide provides a detailed comparison of three widely used alternative orthogonal protecting groups for the D-lysine side chain: Alloc (Allyloxycarbonyl) , Mtt (4-Methyltrityl) , and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) . These groups offer distinct advantages and are cleaved under unique, mild conditions, providing researchers with the flexibility needed for advanced peptide design.
Performance Comparison of Lysine Side-Chain Protecting Groups
The selection of an orthogonal protecting group is dictated by the desired chemical transformations and the overall synthetic strategy. The following table summarizes the key performance characteristics and deprotection conditions for Alloc, Mtt, and ivDde.
| Protecting Group | Structure | Cleavage Reagent | Typical Conditions | Stability | Key Advantages & Considerations |
| Alloc | Allyloxycarbonyl | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) + Scavenger (e.g., Phenylsilane) | 0.03 M Pd(PPh₃)₄, 0.75 M Phenylsilane in DCM, 2 x 30 min | Stable to piperidine and TFA[1]. | Advantages : Cleavage under very mild, neutral conditions. Highly orthogonal to both acid- and base-labile groups. Considerations : Requires careful handling of palladium catalyst, which can be sensitive to air and may require inert atmosphere for optimal results[2]. |
| Mtt | 4-Methyltrityl | Dilute Trifluoroacetic Acid (TFA) or Fluorinated Alcohols | 1-2% TFA in DCM with 1-5% TIS (scavenger), multiple treatments of 2-30 min[3][4]. Alternative: 30% HFIP in DCM, 3 x 5 min[5][6]. | Stable to piperidine and hydrazine[4][7]. | Advantages : Allows for selective deprotection using mild acid while acid-labile tBu groups remain intact. The colored trityl cation release can be used for monitoring[3][4]. Considerations : Requires careful titration of acid concentration and reaction time to prevent premature loss of other acid-sensitive groups[5]. |
| ivDde | 1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)-3-methylbutyl | Hydrazine Monohydrate | 2-5% Hydrazine in DMF, multiple treatments of 3-10 min[8][9][10]. Alternative: 20% hydroxylamine/15% imidazole in NMP/DCM[4][7]. | Stable to piperidine and TFA[4][11]. | Advantages : Highly orthogonal to acid-labile groups. Deprotection is generally fast and efficient.[12] Considerations : Hydrazine can also remove the Nα-Fmoc group, so the N-terminus should be protected (e.g., with Boc) prior to ivDde removal[13]. Removal can be sluggish in aggregated sequences[7][10]. The less hindered Dde group is prone to migration[14]. |
Visualization of Protecting Groups and Workflows
Chemical Structures of Protected Lysine
The diagram below illustrates the chemical structures of the Alloc, Mtt, and ivDde groups attached to the ε-amino group of a lysine residue.
Experimental Workflow for Selective Deprotection
This workflow outlines the general steps for selectively deprotecting a lysine side chain on a solid support, followed by modification.
Experimental Protocols
Below are detailed, representative protocols for the on-resin removal of each protecting group. Researchers should note that optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Selective Removal of the Alloc Group
This procedure describes the palladium-catalyzed removal of the Alloc protecting group from the lysine side chain.
-
Resin Preparation : Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation : Prepare a deprotection solution consisting of 0.03 M tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and 0.75 M phenylsilane in fresh, anhydrous DCM[9]. This solution should be prepared immediately before use.
-
Deprotection Reaction :
-
Drain the DCM from the swelled resin.
-
Add the deprotection solution to the resin (approx. 10-15 mL per gram of resin).
-
Agitate the mixture gently for 30 minutes at room temperature, protected from light.
-
Drain the solution and repeat the treatment with a fresh portion of the deprotection solution for another 30 minutes.
-
-
Washing :
-
Wash the resin extensively with DCM (5 x 1 min).
-
Wash with a solution of 0.5% DIPEA in DMF (2 x 1 min) to scavenge any remaining catalyst.
-
Wash with DMF (5 x 1 min).
-
The resin is now ready for subsequent modification.
-
Protocol 2: Selective Removal of the Mtt Group
This protocol outlines the mild acid cleavage of the Mtt group.
-
Resin Preparation : Swell the peptide-resin in DCM.
-
Deprotection Reaction :
-
Prepare a deprotection solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM[5].
-
Add the solution to the resin (approx. 10 mL per gram) and agitate for 2 minutes[5].
-
Drain the solution. A yellow-orange color in the filtrate indicates the release of the Mtt cation.
-
Repeat the treatment 9 to 12 times until the filtrate is colorless, indicating complete removal[5].
-
-
Washing :
-
Wash the resin thoroughly with DCM (3 x 1 min).
-
Neutralize the resin by washing with 10% Diisopropylethylamine (DIPEA) in DMF (3 x 1 min)[4].
-
Wash the resin with DMF (5 x 1 min).
-
The resin is now ready for the next step.
-
Protocol 3: Selective Removal of the ivDde Group
This protocol details the standard hydrazinolysis procedure for ivDde removal.
-
Resin Preparation : Wash the fully assembled peptide-resin, with the N-terminus protected (e.g., Boc-protected or still Fmoc-protected if it's the final residue), with N,N-Dimethylformamide (DMF) (5 x 1 min)[8].
-
Deprotection Reaction :
-
Prepare a solution of 2-5% hydrazine monohydrate in DMF[9][10]. Note : Higher concentrations of hydrazine are generally more effective but can pose risks to certain residues[13].
-
Add the hydrazine solution to the resin (approx. 25 mL per gram of resin)[8].
-
Agitate the mixture at room temperature for 3-10 minutes[8][10].
-
Drain the solution and repeat the treatment two more times, or until deprotection is complete (monitoring by LC-MS is recommended)[8][15].
-
-
Washing : Wash the resin extensively with DMF (at least 5 x 1 min) to ensure complete removal of residual hydrazine[8]. The resin is now ready for on-resin modification.
References
- 1. diva-portal.org [diva-portal.org]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar [semanticscholar.org]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. kohan.com.tw [kohan.com.tw]
- 10. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 11. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
A Comparative Guide to Lysine Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group for the side chain of lysine is a critical decision that significantly impacts the efficiency of synthesis, the purity of the final peptide, and the potential for side reactions. This guide provides an objective comparison of the performance of commonly used lysine protecting groups in Fmoc-based SPPS, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.
Performance Comparison of Lysine Protecting Groups
The choice of a lysine protecting group is primarily dictated by the desired orthogonality, allowing for its selective removal without affecting the N-terminal Fmoc group or other side-chain protecting groups. The following tables summarize the key characteristics and performance metrics of the most widely used lysine protecting groups.
| Protecting Group | Abbreviation | Chemical Structure | Key Features |
| tert-Butoxycarbonyl | Boc | -(C=O)OC(CH₃)₃ | Acid-labile; stable to the basic conditions used for Fmoc removal. Commonly used for standard peptide synthesis.[1][2] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See Diagram | Cleaved by hydrazine; orthogonal to both Fmoc and Boc strategies.[1] Prone to migration in certain sequences.[3] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | See Diagram | A more sterically hindered version of Dde, reducing the risk of migration.[4] Cleaved by hydrazine.[5] |
| 4-Methyltrityl | Mtt | -C(C₆H₅)₂(C₆H₄-4-CH₃) | Highly acid-labile, allowing for removal under very mild acidic conditions.[1][4] |
| Allyloxycarbonyl | Alloc | -(C=O)OCH₂CH=CH₂ | Removed by a palladium(0) catalyst; provides a unique orthogonal set.[1][4] |
| Protecting Group | Deprotection Conditions | Reported Purity/Yield | Advantages | Disadvantages |
| Boc | Strong acid (e.g., high concentration of TFA)[2] | High yields are generally achievable for standard sequences. | Robust and widely used; cost-effective. | Harsh deprotection conditions can lead to side reactions with sensitive residues. |
| Dde | 2% Hydrazine in DMF[5][6] | Generally good, but can be compromised by side reactions. | Orthogonal to Fmoc and tBu; allows for on-resin side-chain modification. | Can migrate to unprotected amines, leading to side products.[3] |
| ivDde | 2-5% Hydrazine in DMF[5][7] | 93% purity for a branched variant of gp41659–671[7] | Reduced migration compared to Dde; good orthogonality. | Removal can sometimes be sluggish. |
| Mtt | 1% TFA in DCM[8] | 79% purity for a branched variant of gp41659–671[7] | Very mild deprotection conditions; good for sensitive peptides. | The bulky nature might hinder coupling efficiency in some cases. |
| Alloc | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM[6][9] | 82% purity for a branched variant of gp41659–671[7] | Unique orthogonality; mild deprotection. | Requires a metal catalyst which may need to be thoroughly removed. |
Experimental Protocols
Detailed methodologies for the deprotection of common orthogonal lysine protecting groups are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
Dde/ivDde Deprotection Protocol
This protocol describes the removal of the Dde or ivDde protecting group from a peptide synthesized on a solid support.
Reagents:
-
2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF.
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with the hydrazine solution two to three more times to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved protecting group.
Mtt Deprotection Protocol
This protocol outlines the selective cleavage of the Mtt group from a lysine side chain.
Reagents:
-
1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Triisopropylsilane (TIS) as a scavenger (optional but recommended)
Procedure: [8]
-
Wash the peptidyl-resin with DCM.
-
Suspend the resin in a solution of 1% TFA in DCM. The addition of a scavenger like TIS (1-5%) is recommended to prevent re-attachment of the trityl cation.
-
Gently agitate the suspension at room temperature for approximately 30 minutes. The progress of the deprotection can be monitored by the appearance of a yellow-orange color from the Mtt cation.
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Wash the resin with DMF to prepare for the next step.
Alloc Deprotection Protocol
This protocol details the removal of the Alloc protecting group using a palladium catalyst.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (as a scavenger)
-
Dichloromethane (DCM)
-
Swell the peptidyl-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) and phenylsilane (20 equivalents) in DCM.
-
Add the catalyst solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction vessel.
-
Wash the resin extensively with DCM, followed by a wash with a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF.
Visualizing SPPS and Protecting Group Structures
To better illustrate the context of these protecting groups, the following diagrams visualize the general workflow of SPPS and the chemical structures of the discussed lysine protecting groups.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical structures of common lysine protecting groups.
References
- 1. peptide.com [peptide.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. kohan.com.tw [kohan.com.tw]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Head-to-Head Comparison: Fmoc-D-Lys(Fmoc)-OH for Precise Peptide Modifications
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is paramount to success. This guide provides an in-depth comparison of Fmoc-D-Lys(Fmoc)-OH against other commonly used lysine derivatives, highlighting its distinct advantages for specific peptide modifications, supported by experimental data.
This compound, a symmetrically protected lysine derivative, offers a unique and powerful tool for the synthesis of complex peptide architectures. Its primary advantage lies in the simultaneous deprotection of both the α- and ε-amino groups, enabling the straightforward synthesis of symmetrically branched peptides, such as Multiple Antigenic Peptides (MAPs) and peptide dendrimers. This contrasts with orthogonally protected lysine derivatives, which are designed for the sequential and selective modification of the lysine side chain.
Comparative Performance Analysis
The strategic selection of a lysine derivative is dictated by the desired final peptide structure. For the creation of symmetrical branches, where identical peptide chains are elongated from the lysine core, this compound is the reagent of choice. Alternative derivatives, such as Fmoc-L-Lys(Boc)-OH, Fmoc-L-Lys(Dde)-OH, and Fmoc-L-Lys(Alloc)-OH, provide orthogonal protection, allowing for the synthesis of asymmetrical structures or for site-specific conjugation.
| Reagent | Key Advantage | Typical Application | Purity (Crude) | Synthesis Time |
| This compound | Symmetrical branching | Multiple Antigenic Peptides (MAPs), Peptide Dendrimers | 50-80%[1] | < 4 hours (Microwave-assisted)[1] |
| Fmoc-L-Lys(Boc)-OH | Orthogonal protection (acid-labile) | Asymmetrical branching, site-specific conjugation | Variable | Dependent on synthesis strategy |
| Fmoc-L-Lys(Dde)-OH | Orthogonal protection (hydrazine-labile) | Asymmetrical branching, cyclization | Variable | Dependent on synthesis strategy |
| Fmoc-L-Lys(ivDde)-OH | Orthogonal protection (hydrazine-labile) | Asymmetrical branching, peptides with in vitro deubiquitinase resistance | 71-77%[2] | < 5 hours (Microwave-assisted)[2] |
| Fmoc-L-Lys(Alloc)-OH | Orthogonal protection (palladium-labile) | On-resin side chain modification, cyclic peptides | Variable | Dependent on synthesis strategy |
Experimental Protocols
General Protocol for Microwave-Assisted Solid-Phase Synthesis of Symmetrically Branched Peptides using Fmoc-L-Lys(Fmoc)-OH
This protocol outlines the synthesis of a tetra-branched Multiple Antigenic Peptide (MAP) on a Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place Rink Amide ProTide LL resin (0.19 meq/g substitution) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes at room temperature.
2. Initial Amino Acid Coupling (Optional Spacer):
-
If a spacer is desired, couple the first Fmoc-protected amino acid (e.g., Fmoc-Ahx-OH) to the resin using a standard coupling protocol (e.g., DIC/Oxyma Pure in DMF).
-
Perform Fmoc deprotection using 20% piperidine in DMF.
3. Branched Core Formation:
-
Couple Fmoc-Lys(Fmoc)-OH to the deprotected N-terminus of the resin-bound amino acid. Use a 5-fold excess of the amino acid and coupling reagents (DIC/Oxyma Pure in DMF). Microwave irradiation can be applied to enhance coupling efficiency and reduce reaction time.[1]
4. Fmoc Deprotection of the Branched Core:
-
Treat the resin with 20% piperidine in DMF to simultaneously remove the Fmoc groups from both the α- and ε-amino positions of the lysine residue. This exposes two primary amines for subsequent peptide chain elongation.
5. Symmetrical Peptide Chain Elongation:
-
Perform stepwise coupling of the desired Fmoc-protected amino acids to build the identical peptide chains on both branches. Each coupling cycle consists of:
-
Coupling: Add a 5-fold excess of the Fmoc-amino acid, DIC, and Oxyma Pure in DMF. Microwave irradiation can be utilized for each coupling step.[1]
-
Washing: Wash the resin thoroughly with DMF.
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
-
Repeat this cycle until the desired peptide sequences are assembled.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/H2O/TIS/DODT) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis of branched peptides.
The D-Configuration Advantage
The use of the D-enantiomer of lysine, this compound, can offer an additional advantage in the development of therapeutic peptides. Peptides incorporating D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[3] This enhanced stability is a critical factor in the design of peptide-based drugs.
Conclusion
This compound is an indispensable tool for the efficient synthesis of symmetrically branched peptides. Its ability to create a dual branching point in a single step simplifies the synthetic workflow for producing MAPs and peptide dendrimers, which have significant applications in vaccine development, diagnostics, and drug delivery. While orthogonally protected lysine derivatives are essential for asymmetrical modifications, this compound provides a clear advantage for the construction of symmetrical, multivalent peptide structures. The choice between these derivatives should be guided by the specific architectural requirements of the target peptide.
References
A Researcher's Guide to Cleavage Cocktails for Peptides with Diverse Lysine Protecting Groups
In the intricate process of solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly influences the purity and yield of the final product. The choice of lysine protecting group, in particular, dictates the overall synthetic strategy, especially for complex peptides requiring side-chain modification, cyclization, or branching. This guide provides an objective comparison of cleavage and deprotection strategies for peptides synthesized with different lysine protecting groups, supported by established protocols and experimental considerations.
The core principle guiding the selection of a lysine protecting group is orthogonality. In the context of the widely used Fmoc/tBu strategy, an orthogonal protecting group is one that can be selectively removed without affecting the acid-labile tBu-based side-chain protecting groups or the N-terminal Fmoc group. This allows for specific modifications at the lysine side chain while the peptide remains anchored to the resin.
Comparison of Lysine Protecting Group Deprotection Strategies
The choice of a lysine protecting group is fundamentally linked to the deprotection chemistry required. The following table summarizes the characteristics and deprotection conditions for common lysine (Lys) protecting groups used in Fmoc-based SPPS.
| Protecting Group | Chemical Name | Deprotection Conditions | Orthogonality to Fmoc/tBu | Key Advantages & Considerations |
| Boc | tert-butyloxycarbonyl | Strong Acid (e.g., TFA) | No (Labile) | Standard, cost-effective choice for linear peptides. Removed during the final TFA cleavage along with other tBu-based groups. |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an inert solvent like DCM or DMF. | Yes (Fully Orthogonal) | Enables on-resin modification of the lysine side chain. Requires use of a palladium catalyst, which must be thoroughly washed from the resin.[1] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | Dilute hydrazine (e.g., 2-5% hydrazine monohydrate in DMF).[2][3][4] | Yes (Fully Orthogonal) | Highly orthogonal protection. The bulky ivDde group is less prone to migration than the related Dde group.[4] Hydrazine can also remove Fmoc groups, so the N-terminus should be protected (e.g., with Boc) during ivDde removal.[4][5] |
| Tfa | Trifluoroacetyl | Basic/nucleophilic conditions (e.g., aqueous piperidine). | Yes (Fully Orthogonal) | Stable to standard TFA cleavage conditions, making it orthogonal to the tBu strategy.[6] Removal requires a separate basic treatment step post-cleavage. |
Selecting the Appropriate Final Cleavage Cocktail
While orthogonal groups are removed on-resin prior to final cleavage, the Boc group is removed simultaneously with the peptide's release from the resin. The final cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), must also contain "scavengers" to trap the highly reactive cationic species generated from the cleavage of tBu-based protecting groups.[7][8] The choice of cocktail depends on the peptide's amino acid composition.
| Reagent Name / Type | Composition (%) | Primary Application & Function of Scavengers |
| Standard Cocktail | TFA (95), Water (2.5), TIS (2.5) | General Purpose: Suitable for peptides without highly sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).[8] • Water: Scavenger and aids peptide solubility.[9] • Triisopropylsilane (TIS): Efficiently scavenges carbocations, particularly the trityl cation.[8] |
| Reagent K | TFA (82.5), Phenol (5), Water (5), Thioanisole (5), EDT (2.5) | Peptides with Multiple Sensitive Residues: Offers broad protection.[8][9] • Phenol: Protects Tyrosine (Tyr) and Tryptophan (Trp).[8] • Thioanisole: Scavenger that also aids in the removal of Arg(Pmc/Pbf) groups.[8] • 1,2-Ethanedithiol (EDT): A potent reducing agent that protects Cys and prevents oxidation of Met.[9] |
| Low-Odor Thiol Cocktail | TFA (92.5), Water (2.5), TIS (2.5), DODT (2.5) | Alternative to EDT: For peptides containing Cys or Met where a less pungent thiol is desired. • 3,6-Dioxa-1,8-octanedithiol (DODT): An effective, low-odor substitute for EDT.[9] |
Experimental Protocols
Below are detailed methodologies for key deprotection and cleavage procedures.
Protocol 1: Standard Global Cleavage (For Peptides with Lys(Boc))
This protocol is suitable for the final cleavage and deprotection of a peptide synthesized on a TFA-labile resin (e.g., Rink Amide).
-
Resin Preparation: Transfer the dried peptide-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare 5 mL of the appropriate cleavage cocktail based on the peptide sequence (see table above). For a standard peptide, use TFA/H₂O/TIS (95:2.5:2.5).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Ensure the resin is fully suspended. Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin, collecting the filtrate into a centrifuge tube.
-
Precipitation: Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by HPLC).
Protocol 2: On-Resin Selective Deprotection of Lys(Alloc)
This protocol allows for the removal of the Alloc group to enable further on-resin modification.
-
Resin Preparation: Swell the peptide-resin in an inert solvent like dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.25 eq.) and a scavenger such as phenylsilane (25 eq.) in DCM.
-
Reaction: Add the palladium catalyst solution to the resin and agitate the mixture at room temperature, protected from light. The reaction is typically complete within 30-60 minutes.[1] Monitor the reaction for completion (e.g., via a small-scale cleavage and LC-MS analysis).
-
Washing: Once deprotection is complete, thoroughly wash the resin with DCM (e.g., 5 times) and DMF (e.g., 5 times) to completely remove all traces of the palladium catalyst and scavenger byproducts. The free amine on the lysine side chain is now available for subsequent coupling reactions.
Protocol 3: On-Resin Selective Deprotection of Lys(ivDde)
This procedure selectively unmasks the lysine side-chain amine protected with ivDde.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a solution of 2-5% hydrazine monohydrate in DMF.[3][10]
-
Reaction: Treat the resin with the hydrazine solution. Agitate the mixture at room temperature. The deprotection is typically performed with multiple short treatments (e.g., 3 x 5-10 minutes) to ensure completeness and minimize side reactions.[2][3]
-
Washing: After the final treatment, thoroughly wash the resin with DMF (e.g., 5-7 times) to remove all residual hydrazine.[3] The resin is now ready for subsequent modification at the lysine side chain.
Visualization of Deprotection Strategy Workflow
The choice of lysine protecting group dictates the synthetic pathway. The following diagram illustrates the decision-making process based on the desired peptide product.
Caption: Peptide deprotection workflow based on lysine protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. kohan.com.tw [kohan.com.tw]
A Comparative Guide: Fmoc-D-lys(Mtt)-OH vs. Fmoc-D-lys(fmoc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid building blocks is paramount for the successful synthesis of complex peptides. This guide provides a detailed evaluation of two orthogonally protected D-lysine derivatives, Fmoc-D-lys(Mtt)-OH and Fmoc-D-lys(fmoc)-OH, offering insights into their respective advantages, applications, and experimental considerations.
Executive Summary
Fmoc-D-lys(Mtt)-OH emerges as a highly versatile and widely used building block for the synthesis of branched, cyclic, and other modified peptides. Its key advantage lies in the extreme acid lability of the 4-methyltrityl (Mtt) protecting group on the side chain. This allows for its selective removal under very mild acidic conditions, which do not affect the acid-labile protecting groups of other amino acids (e.g., Boc, tBu) or the linkage to acid-sensitive resins. In contrast, this compound presents a unique scenario where both the α-amino and ε-amino protecting groups are base-labile. This inherent lack of orthogonality in deprotection conditions restricts its application to more specialized synthetic strategies.
Data Presentation: A Head-to-Head Comparison
| Feature | Fmoc-D-lys(Mtt)-OH | This compound |
| Side-Chain Protecting Group | 4-Methyltrityl (Mtt) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| α-Amino Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Orthogonality | High. Mtt group is selectively cleaved by mild acid, while the Fmoc group is base-labile. | Low. Both Fmoc groups are cleaved by the same base (e.g., piperidine). |
| Primary Applications | Synthesis of branched peptides, cyclic peptides (side-chain to side-chain or head-to-side-chain), attachment of labels or tags to the lysine side chain.[1] | Limited applications; potentially for synthesis of short peptides where simultaneous deprotection is desired or as a C-terminal residue. |
| Side-Chain Deprotection | Mild acidic conditions (e.g., 1-2% TFA in DCM, HFIP/DCM).[1][2] | Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF).[3] |
| Compatibility | Compatible with standard acid-labile side-chain protecting groups (Boc, tBu) and acid-sensitive resins.[1] | Limited compatibility in complex syntheses due to non-orthogonal deprotection. |
Experimental Protocols
Selective Deprotection of the Mtt Group from Fmoc-D-lys(Mtt)-OH on Solid Support
This protocol describes the selective removal of the Mtt group from the lysine side chain while the peptide remains attached to the resin and other acid-labile protecting groups are intact.
Reagents:
-
Deprotection Solution A: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Deprotection Solution B: 20% (v/v) Hexafluoroisopropanol (HFIP) in DCM
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
Washing Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the chosen deprotection solution (A or B) to the resin (10 mL per gram of resin).
-
Gently agitate the resin for 2 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a total of 5-10 cycles. Monitor the deprotection by taking a small sample of the filtrate and adding a drop of triethylamine; a yellow color indicates the presence of the Mtt cation. Continue the cycles until the yellow color is no longer observed.
-
Wash the resin thoroughly with DCM (5 x 10 mL).
-
Neutralize the resin by washing with the neutralization solution (2 x 10 mL).
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
The resin is now ready for the subsequent coupling reaction on the deprotected lysine side chain.
Deprotection of this compound
The deprotection of this compound involves the standard protocol for Fmoc group removal. It is critical to note that this procedure will remove both the α-amino and the ε-amino Fmoc groups simultaneously.
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvent: DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin (10 mL per gram of resin).
-
Gently agitate the resin for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 x 10 mL) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin now has a free α-amino group and a free ε-amino group on the D-lysine residue.
Visualizing the Chemistry: Workflows and Structures
Caption: Workflow for synthesizing a branched peptide using Fmoc-D-lys(Mtt)-OH.
References
- 1. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
A Comparative Guide to Fmoc-D-lys(Dde)-OH and Fmoc-D-lys(Fmoc)-OH for Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of branched peptides, a critical strategy in drug discovery, vaccine development, and biomaterial science, relies on the precise control of peptide chain elongation in multiple dimensions. This is achieved through the use of orthogonally protected amino acid building blocks, with lysine being a common branching point. This guide provides a detailed comparison of two such building blocks: Fmoc-D-lys(Dde)-OH and Fmoc-D-lys(Fmoc)-OH, focusing on their applications, performance, and the experimental protocols for their use in solid-phase peptide synthesis (SPPS).
Executive Summary
Fmoc-D-lys(Dde)-OH is the cornerstone for the synthesis of asymmetrical branched peptides . The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the lysine side chain is orthogonal to the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protection. This allows for the selective deprotection of the side chain to enable the growth of a second, different peptide chain.
This compound , in contrast, is primarily utilized for the creation of symmetrical branched peptides . Both the Nα- and Nε-amino groups are protected by Fmoc groups, which are removed simultaneously under standard basic conditions. This exposes both amino functions for the identical elongation of two peptide chains.
Orthogonal Deprotection Strategies: A Visual Comparison
The key difference between these two building blocks lies in their deprotection pathways, which dictates the type of branched structure that can be synthesized.
Figure 1. Deprotection and elongation workflows for asymmetrical and symmetrical branched peptide synthesis.
Performance and Applications
| Feature | Fmoc-D-lys(Dde)-OH | This compound |
| Primary Application | Asymmetrical branched peptides, site-specific labeling, peptide cyclization.[1] | Symmetrical branched peptides (e.g., Multiple Antigenic Peptides - MAPs).[2] |
| Deprotection Orthogonality | High. Dde group is stable to piperidine used for Fmoc removal. | None. Both Fmoc groups are removed simultaneously. |
| Side Chain Deprotection | 2% Hydrazine in DMF.[3] | 20-40% Piperidine in DMF.[4] |
| Potential Issues | Dde group migration can occur under certain conditions, potentially leading to impurities.[5] The more sterically hindered ivDde group is a more robust alternative. | Steric hindrance during coupling can be an issue as the branched structure grows. |
| Reported Purity/Yield | Synthesis of a chimeric peptide using Fmoc-Lys(ivDde)-OH with microwave-enhanced SPPS resulted in 77% purity.[6] Conventional synthesis yields can be lower, in the range of 10-40%.[6] | Synthesis of a tetra-branched antimicrobial peptide on a lysine scaffold has been demonstrated, with a crude purity of 80% for a related branched peptidoglycan mimic.[2] |
Experimental Protocols
Protocol 1: Synthesis of an Asymmetrical Branched Peptide using Fmoc-D-lys(Dde)-OH
This protocol outlines the general steps for synthesizing a branched peptide where a second peptide chain is grown from the side chain of a lysine residue.
1. Materials:
-
Fmoc-protected amino acids
-
Fmoc-D-lys(Dde)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hydrazine monohydrate
-
Coupling reagents (e.g., HCTU, DIC, Oxyma Pure)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/H2O/TIS/DODT 92.5:2.5:2.5:2.5)
2. Synthesis of the Main Peptide Chain:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the main peptide chain C-terminal to the branch point.
-
Incorporate Fmoc-D-lys(Dde)-OH at the desired branching position using standard coupling procedures.
-
Continue with standard Fmoc-SPPS cycles to complete the main peptide chain N-terminal to the branch point.
3. Dde Deprotection:
-
Wash the peptide-resin thoroughly with DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF. This is typically done in three short intervals (e.g., 3 x 3 minutes) to minimize side reactions.[7]
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
4. Synthesis of the Second Peptide Chain:
-
Perform standard Fmoc-SPPS cycles to assemble the second peptide chain on the deprotected lysine side chain.
5. Cleavage and Final Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
Protocol 2: Synthesis of a Symmetrical Branched Peptide using this compound
This protocol describes the synthesis of a symmetrically branched peptide, such as a tetra-branched Multiple Antigenic Peptide (MAP) core.
1. Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
DMF
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOAt)
-
DIPEA
-
TFA cleavage cocktail
2. Synthesis of the Branched Core:
-
Swell the resin in DMF.
-
Couple the first this compound to the resin.
-
Deprotect both Fmoc groups simultaneously using 20% piperidine in DMF. This exposes two primary amines.
-
Couple the next this compound to both free amines. This will result in four Fmoc-protected amino groups.
-
Repeat the deprotection and coupling steps to generate the desired number of branches (e.g., 8, 16).
3. Synthesis of the Peptide Chains:
-
After the final deprotection of the lysine core, initiate the simultaneous and symmetrical synthesis of the peptide chains on all available amino groups using standard Fmoc-SPPS cycles.
4. Cleavage and Final Deprotection:
-
Follow the same cleavage and deprotection procedure as described in Protocol 1.
Logical Workflow for Branched Peptide Synthesis
The choice between Fmoc-D-lys(Dde)-OH and this compound is determined by the desired final structure of the branched peptide. The following diagram illustrates the decision-making process and subsequent synthetic pathways.
Figure 2. Decision workflow for selecting the appropriate lysine derivative for branched peptide synthesis.
Conclusion
The choice between Fmoc-D-lys(Dde)-OH and this compound is fundamentally driven by the desired architecture of the final branched peptide. For complex, asymmetrical structures and site-specific modifications, the orthogonal nature of the Dde protecting group makes Fmoc-D-lys(Dde)-OH the superior choice. For applications requiring symmetrical presentation of peptides, such as in the development of synthetic vaccines, this compound provides a more direct and efficient synthetic route. Researchers should consider the potential for Dde group migration and the steric challenges associated with highly branched structures when designing their synthetic strategies. The use of more stable Dde analogues like ivDde and the application of microwave-assisted synthesis can mitigate some of these challenges and improve the overall efficiency and purity of branched peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. biotage.com [biotage.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kohan.com.tw [kohan.com.tw]
- 7. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
A Comparative Guide to the Stability of Lysine Protecting Groups Against Piperidine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the lysine side chain is a critical decision that profoundly impacts the efficiency and success of Solid-Phase Peptide Synthesis (SPPS). The stability of these protecting groups to the piperidine solutions used for the routine cleavage of the Nα-Fmoc group is paramount to prevent undesired side reactions and ensure the integrity of the final peptide product. This guide provides an objective comparison of the stability of commonly used lysine protecting groups to piperidine, supported by experimental data and detailed protocols.
Introduction to Lysine Protection in Fmoc-SPPS
In Fmoc-based SPPS, the Nα-amino group of the growing peptide chain is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This group is selectively removed at the beginning of each coupling cycle using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). During this deprotection step, the protecting groups on the side chains of trifunctional amino acids, such as the ε-amino group of lysine, must remain intact. Any premature cleavage of the lysine side-chain protecting group can lead to the formation of branched peptides and other impurities, complicating purification and reducing the overall yield. Therefore, a thorough understanding of the stability of different lysine protecting groups to piperidine is essential for rational peptide design and synthesis.
Quantitative Comparison of Protecting Group Stability
The stability of a protecting group is not absolute and can be influenced by factors such as the peptide sequence, reaction time, and the specific conditions of the piperidine treatment. However, a general hierarchy of stability can be established based on empirical data. The following table summarizes the stability of common lysine protecting groups to a standard 20% piperidine solution in DMF.
| Protecting Group | Chemical Structure | % Cleavage (20% Piperidine in DMF, 2h) | Stability to Piperidine |
| Boc (tert-butyloxycarbonyl) | < 1% | Highly Stable | |
| Cbz (Carboxybenzyl) | < 1% | Highly Stable | |
| Alloc (Allyloxycarbonyl) | < 1% | Highly Stable | |
| Mtt (4-Methyltrityl) | < 2% | Stable | |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | < 5% (cleavage), Prone to migration | Moderately Stable | |
| Tfa (Trifluoroacetyl) | ~100% (in aqueous piperidine) | Labile (under specific conditions) | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | > 99% | Highly Labile [1][2][3] |
Note: The percentage of cleavage is an approximate value based on typical observations in SPPS and may vary depending on the specific peptide sequence and experimental conditions.
Detailed Analysis of Protecting Group Stability
Highly Stable Protecting Groups:
-
Boc (tert-butyloxycarbonyl): The Boc group is a cornerstone of orthogonal peptide synthesis due to its exceptional stability to the basic conditions of Fmoc deprotection.[4] Its removal requires strong acidic conditions, typically treatment with trifluoroacetic acid (TFA), ensuring its complete orthogonality with the Fmoc group.[5]
-
Cbz (Carboxybenzyl): Also known as the Z group, Cbz is another robust protecting group that exhibits excellent stability towards piperidine.[6] It is typically removed by catalytic hydrogenolysis, providing an alternative orthogonal deprotection strategy.[7]
-
Alloc (Allyloxycarbonyl): The Alloc group is completely stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc deprotection. Its selective removal is achieved under mild conditions using a palladium catalyst, making it a valuable tool for the synthesis of complex peptides requiring on-resin side-chain modifications.
Stable Protecting Group:
-
Mtt (4-Methyltrityl): The Mtt group is a highly acid-labile protecting group, which makes it orthogonal to the base-labile Fmoc group.[8] It is stable to the standard 20% piperidine in DMF treatment used for Fmoc removal. The Mtt group can be selectively cleaved on-resin using a dilute solution of TFA, allowing for site-specific modifications of the lysine side chain.[8]
Moderately Stable Protecting Group:
-
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): While generally considered stable to piperidine, the Dde group has been shown to be susceptible to migration to an unprotected ε-amino group of another lysine residue, a side reaction that can be accelerated by the presence of piperidine.[9] This migration can lead to the formation of undesired branched peptides. The Dde group is removed using a dilute solution of hydrazine, providing an orthogonal deprotection scheme.[10][11]
Labile Protecting Groups (under specific conditions):
-
Tfa (Trifluoroacetyl): The Tfa group is stable to the standard anhydrous 20% piperidine in DMF solution used for Fmoc deprotection. However, it can be cleaved by treatment with aqueous piperidine solutions, for example, 2 M aqueous piperidine.[12] This provides a semi-orthogonal deprotection strategy.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is intentionally designed to be highly labile to piperidine, which is the standard reagent for its removal from the Nα-amino group of the peptide chain.[1][2][3]
Experimental Workflow for Assessing Protecting Group Stability
To quantitatively assess the stability of a lysine protecting group to piperidine, a standardized experimental workflow can be employed. The following diagram illustrates the key steps involved in this process.
Caption: A general workflow for the experimental assessment of lysine protecting group stability to piperidine.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the quantitative assessment of the stability of a lysine side-chain protecting group to piperidine treatment.
Materials:
-
Fmoc-Lys(PG)-OH (where PG is the protecting group to be tested)
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-amino acids and coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetonitrile (ACN), HPLC grade
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Peptide Synthesis:
-
Synthesize a short model peptide, for example, Ac-Gly-Lys(PG)-Gly-NH2, on a Rink Amide resin using standard manual or automated Fmoc-SPPS protocols.
-
After synthesis, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.
-
-
Piperidine Treatment:
-
Accurately weigh 20-50 mg aliquots of the dried peptide-resin into separate reaction vessels.
-
Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
To each aliquot, add the 20% piperidine solution and agitate at room temperature for a specific duration (e.g., 0, 30, 60, and 120 minutes).
-
At the end of each time point, quickly filter the piperidine solution and wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) to quench the reaction.
-
Dry the washed resin under vacuum.
-
-
Peptide Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to each dried resin aliquot and allow the cleavage reaction to proceed for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Analyze the samples by RP-HPLC on a C18 column, monitoring the absorbance at 220 nm.
-
Identify the peaks corresponding to the intact protected peptide and the deprotected peptide.
-
Calculate the percentage of cleavage at each time point by integrating the respective peak areas.
-
Confirm the identity of the peaks by analyzing the samples using LC-MS.
-
Conclusion
The choice of a lysine protecting group in Fmoc-SPPS is a critical parameter that requires careful consideration of its stability towards piperidine. For applications requiring complete stability during chain elongation, Boc , Cbz , and Alloc are the most reliable choices. The Mtt group offers a stable and orthogonally cleavable option for on-resin modifications. While Dde provides an alternative orthogonal strategy, the potential for piperidine-accelerated migration necessitates careful sequence design and monitoring. The Tfa group's lability to aqueous piperidine can be exploited for specific semi-orthogonal deprotection schemes. By understanding the relative stabilities and employing rigorous experimental validation, researchers can select the optimal protecting group strategy to ensure the successful synthesis of high-purity peptides.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
Comparative Analysis of Cyclization Efficiency with D-Lysine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the cyclization of peptides is a critical step in generating stable, potent, and specific therapeutic candidates. The incorporation of D-amino acids, such as D-lysine, is a well-established strategy to induce favorable conformations for ring closure and enhance proteolytic stability.[1][2] However, the choice of protecting group on the D-lysine side chain can significantly impact the efficiency of the cyclization reaction. This guide provides a comparative analysis of various D-lysine derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and biological pathways.
The efficiency of peptide macrocyclization is influenced by multiple factors, including the peptide sequence, ring size, and reaction conditions.[2][3] Peptides containing alternating D- and L-amino acids often cyclize with high efficiency due to reduced steric clashes.[2] On-resin cyclization is generally preferred over solution-phase methods as it minimizes the risk of intermolecular side reactions like dimerization and oligomerization.[1][4]
A notable challenge in peptide cyclization is the presence of certain protected amino acids. For instance, lysine residues with the common tert-butyloxycarbonyl (Boc) protecting group have been found to hinder cyclization. This is potentially due to the formation of hydrogen bonds between the Lys(Boc) side chain and the C-terminal carboxyl group, which inhibits the desired intramolecular reaction.[2] Consequently, the use of orthogonal protecting groups on the D-lysine side chain, which can be selectively removed for cyclization, is a crucial strategy.
Data Presentation: Cyclization Efficiency of D-Lysine Derivatives
The following table summarizes experimental data on the cyclization efficiency of peptides containing various D-lysine derivatives. It is important to note that a direct, one-to-one comparison is challenging as yields are highly dependent on the specific peptide sequence, ring size, and cyclization conditions. This table collates data from various studies to provide a comparative overview.
| D-Lysine Derivative (Protecting Group) | Cyclization Type | Peptide Sequence/Class | Cyclization Conditions (Reagents, Time) | Reported Yield/Efficiency | Reference(s) |
| D-Lys(ivDde) | Side-chain to Head | c(RGDyK) analogue | On-resin; PyBOP, DIPEA; 5 min | ~90% overall yield | [5] |
| D-Lys(Aloc) & D-Asp(OAll) | Side-chain Lactam Bridge | Model helical nonapeptide | On-resin; Pd(PPh₃)₄/PhSiH₃ for deprotection; DEPBT, DIPEA for cyclization (72h) | Not explicitly quantified, successful synthesis reported | [6] |
| D-Lys(Aloc) & L-Glu(OAll) | Side-chain Lactam Bridge | LSD1 Inhibitor Peptides | On-resin; Pd(PPh₃)₄/DMBA for deprotection; HATU, Cl-HOBt, DIPEA for cyclization | >95% crude purity, successful cyclization confirmed by UPLC | [7] |
| D-Lys(N₃) & Propargyl-Glycine | Side-chain Triazole Bridge (CuAAC) | M2pep(RY) analogue | On-resin; CuI, DIPEA, ascorbic acid, 3-bromopyridine in DMF | Efficient on-resin cyclization reported based on HPLC | [8] |
| D-Lys(Boc) | Head-to-Tail | General observation in peptide libraries | On-resin; PyBOP/HOBt/DIPEA | Identified as a residue in poorly cyclizing sequences | [2][3] |
Experimental Protocols
Detailed methodologies for key cyclization strategies involving D-lysine derivatives are provided below. These protocols are generalized and may require optimization for specific peptide sequences.
Protocol 1: On-Resin Side-Chain Lactam Bridge Formation (D-Lys(Aloc)/D-Glu(OAll))
This protocol describes the formation of a lactam bridge between the side chains of a D-lysine protected with an allyloxycarbonyl (Aloc) group and a D-glutamic acid protected with an allyl (OAll) ester.
-
Linear Peptide Synthesis : Synthesize the linear peptide on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate Fmoc-D-Lys(Aloc)-OH and Fmoc-D-Glu(OAll)-OH at the desired positions.
-
Orthogonal Deprotection :
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (0.25-0.5 eq. per eq. of peptide) and a scavenger such as phenylsilane (PhSiH₃, 25 eq.) or N,N-dimethylbarbituric acid (DMBA) in DCM under an inert atmosphere (e.g., Argon or Nitrogen).[6][7]
-
Add the palladium catalyst solution to the resin and agitate gently in the dark for 30 minutes. Repeat this treatment multiple times (e.g., 6 x 10 min) until the deprotection is complete, monitoring with a colorimetric test (e.g., Kaiser test on a secondary amine).[6]
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.[4]
-
-
On-Resin Cyclization :
-
Swell the deprotected peptide-resin in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Add a solution of a coupling reagent (e.g., HATU, 4 eq.) and a non-nucleophilic base (e.g., DIPEA, 8 eq.) in NMP.[1][7]
-
Allow the reaction to proceed at room temperature for 2 to 72 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product via HPLC-MS.[6][7]
-
-
Cleavage and Purification :
-
Once cyclization is complete, wash the resin with DMF and DCM and dry it under vacuum.
-
Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Protocol 2: On-Resin "Click" Chemistry Cyclization (D-Lys(N₃)/Propargylglycine)
This protocol utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage between a D-lysine containing an azide group and a propargylglycine residue.[1]
-
Linear Peptide Synthesis : Synthesize the linear peptide using standard Fmoc-SPPS, incorporating Fmoc-D-Lys(N₃)-OH and Fmoc-L-propargylglycine-OH at the desired positions.
-
On-Resin Click Reaction :
-
Swell the peptide-resin in DMF.
-
Prepare the cyclization cocktail. For 1g of resin, dissolve CuBr (1 eq. based on resin loading) in nitrogen-sparged DMSO (12 mL).[9]
-
Add the CuBr solution to the resin, followed by 0.1 M aqueous ascorbic acid (1 eq.), 2,6-lutidine (10 eq.), and DIPEA (10 eq.).[9]
-
Purge the reaction vessel with nitrogen for 5 minutes, seal, and shake at room temperature for 16-18 hours.
-
-
Washing :
-
Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM to remove copper and other reagents.[9]
-
-
Cleavage and Purification :
-
Proceed with standard cleavage and purification as described in Protocol 1.
-
Mandatory Visualization
The following diagrams illustrate key workflows and pathways relevant to the development of D-lysine containing cyclic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
A Researcher's Guide to Fmoc-D-Lysine Protecting Group Strategies: A Cost-Benefit Analysis
For researchers and professionals in peptide synthesis and drug development, the strategic selection of protecting groups for trifunctional amino acids like D-lysine is paramount to achieving high yields and purity in complex peptide sequences. The choice of the ε-amino protecting group on Fmoc-D-lysine dictates the flexibility of the synthesis, allowing for the creation of branched peptides, the attachment of labels, or other post-synthesis modifications. This guide provides a comprehensive cost-benefit analysis of commonly used Fmoc-D-lysine protecting group strategies, supported by experimental data and detailed protocols to inform your selection process.
Orthogonal Protection Strategies: A Comparative Overview
The cornerstone of modern solid-phase peptide synthesis (SPPS) is the principle of orthogonal protection. This allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications. In the context of Fmoc-based SPPS, the α-amino Fmoc group is base-labile (typically removed with piperidine), while side-chain protecting groups are chosen for their stability to these conditions and their lability to a different set of reagents.
Here, we compare four key ε-amino protecting groups for Fmoc-D-lysine: tert-Butoxycarbonyl (Boc), 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), 4-Methyltrityl (Mtt), and Allyloxycarbonyl (Alloc).
| Protecting Group | Deprotection Condition | Key Advantages | Key Disadvantages |
| Boc | Strong Acid (e.g., TFA) | High stability to base, cost-effective, standard in routine SPPS.[1][2] | Requires harsh acidic conditions for removal, not suitable for on-resin side-chain modification. |
| ivDde | 2-5% Hydrazine in DMF | Orthogonal to both acid- and base-labile groups, allows for on-resin modification.[3][4] | Hydrazine can be problematic for certain residues; can be sluggish to remove in some sequences.[4] |
| Mtt | Mild Acid (e.g., 1% TFA in DCM) | Orthogonal to strong acid- and base-labile groups, enables on-resin modification.[5][6] | Can be sensitive to repeated mild acid treatments if other acid-labile groups are present. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to acid- and base-labile groups, removed under neutral conditions.[6][7] | Requires a palladium catalyst which can be costly and requires thorough removal. |
Cost Analysis of Fmoc-D-Lysine Derivatives
The cost of protected amino acids is a significant factor in the overall budget of a peptide synthesis campaign. The following table provides an estimated cost comparison for the different Fmoc-D-lysine derivatives. Prices are based on an aggregation of publicly available data from various suppliers for a 1-gram quantity and are subject to change.
| Fmoc-D-Lysine Derivative | Average Price (1g) |
| Fmoc-D-Lys(Boc)-OH | $30 - $60[8][9] |
| Fmoc-D-Lys(ivDde)-OH | $250 - $300 |
| Fmoc-D-Lys(Mtt)-OH | $150 - $200[10] |
| Fmoc-L-Lys(Alloc)-OH* | $150 - $180[11][12] |
As the data indicates, the standard Fmoc-D-Lys(Boc)-OH is the most economical option. The orthogonally protected derivatives come at a premium, with Fmoc-D-Lys(ivDde)-OH being the most expensive of the compared groups. This higher cost is directly related to the synthetic complexity of these molecules and the specialized applications they enable.
Performance and Yield Comparison
A study on the microwave-enhanced synthesis of branched peptides using Fmoc-Lys(ivDde)-OH reported the following crude purities for different peptides:
-
Lactoferricin-lactoferrampin antimicrobial peptide: 77%[3]
-
Histone H2B-1A fragment conjugated to a ubiquitin fragment: 75%[3]
-
Tetra-branched antifreeze peptide analog: 71%[3]
Another study on the automated deprotection of orthogonal lysine protecting groups for the synthesis of branched variants of the peptide gp41659–671 reported the following crude purities:
These results highlight that high purity can be achieved with these orthogonal protecting groups, with the choice of protecting group and the specific peptide sequence influencing the final outcome.
Experimental Protocols
Detailed and reliable protocols are crucial for successful peptide synthesis. Below are representative protocols for the deprotection of the ε-amino group for each of the discussed protecting groups.
Fmoc-D-Lys(Boc)-OH Deprotection (Final Cleavage)
This is the standard procedure for peptides synthesized using the Fmoc/tBu strategy. The Boc group is removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
On-Resin Deprotection of Fmoc-D-Lys(ivDde)-OH
Reagents:
-
Deprotection Solution: 2-5% Hydrazine monohydrate in N,N-Dimethylformamide (DMF).
Procedure:
-
Wash the peptide-resin with DMF.
-
Add the hydrazine solution to the resin.
-
Gently agitate at room temperature for 3-10 minutes. Repeat this step 2-3 times.
-
Monitor the deprotection by HPLC-MS analysis of a small cleaved sample.
-
Wash the resin thoroughly with DMF to remove all traces of hydrazine.
On-Resin Deprotection of Fmoc-D-Lys(Mtt)-OH
Reagents:
-
Deprotection Solution: 1% TFA and 5% TIS in DCM.
Procedure:
-
Wash the peptide-resin with DCM.
-
Add the deprotection solution to the resin and agitate for 2 minutes. Repeat this step multiple times (e.g., 10 times).
-
Wash the resin with DCM.
-
Neutralize the resin with a 10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin thoroughly with DMF and DCM.
On-Resin Deprotection of Fmoc-D-Lys(Alloc)-OH
Reagents:
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Scavenger: Phenylsilane.
-
Solvent: Dichloromethane (DCM).
Procedure:
-
Swell the peptide-resin in DCM.
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ and phenylsilane in DCM.
-
Add the catalyst solution to the resin.
-
Gently agitate the suspension under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF and DCM.
Visualizing the Workflow: Orthogonal Deprotection Strategy
The following diagram illustrates the logical workflow of utilizing an orthogonal protecting group for on-resin side-chain modification.
Caption: Workflow for on-resin modification using an orthogonal protecting group.
Signaling Pathway for a Branched Peptide Application
Branched peptides are often designed to mimic or interact with specific biological pathways. For instance, a branched peptide could be designed to act as a multivalent ligand, simultaneously engaging multiple receptors to enhance signaling or inhibition. The diagram below conceptualizes such a scenario.
Caption: Conceptual signaling pathway of a multivalent branched peptide.
Conclusion and Recommendations
The selection of an Fmoc-D-lysine protecting group strategy is a critical decision in peptide synthesis that directly impacts the cost, complexity, and potential applications of the final peptide.
-
For routine peptide synthesis where side-chain modification is not required, Fmoc-D-Lys(Boc)-OH is the undisputed choice due to its low cost and high stability.
-
For on-resin side-chain modifications , the choice between ivDde, Mtt, and Alloc depends on the specific chemistry of the modification and the overall protecting group strategy of the peptide.
-
Fmoc-D-Lys(ivDde)-OH offers a robust and widely used orthogonal strategy, with a significant body of literature supporting its use. Its higher cost may be justified by its reliability.
-
Fmoc-D-Lys(Mtt)-OH provides a milder deprotection alternative to strong acids, which can be advantageous for sensitive sequences.
-
Fmoc-D-Lys(Alloc)-OH offers a distinct deprotection mechanism under neutral conditions, which can be beneficial when avoiding both acidic and basic treatments of the resin-bound peptide.
-
Ultimately, a careful consideration of the synthetic goals, the chemical nature of the target peptide, and the available budget will guide the most appropriate choice of Fmoc-D-lysine protecting group. For complex projects, it is often advisable to perform small-scale trial syntheses to optimize the deprotection and modification conditions for a particular sequence.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. apexbt.com [apexbt.com]
- 3. kohan.com.tw [kohan.com.tw]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kohan.com.tw [kohan.com.tw]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc-Lys(Alloc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
Safety Operating Guide
Proper Disposal of Fmoc-D-lys(fmoc)-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount for researchers and scientists in drug development. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-D-lys(fmoc)-OH, a key reagent in peptide synthesis. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards. This document serves as a comprehensive resource for immediate safety and logistical information, directly addressing operational questions regarding the disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves, to prevent skin contact.
-
Body Protection: A laboratory coat or other protective clothing is necessary to protect against skin exposure.
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, a NIOSH-approved N95 particulate respirator is recommended.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Chemical and Physical Properties Overview
Understanding the key properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 75932-02-4 |
| Molecular Formula | C₃₆H₃₄N₂O₆ |
| Molecular Weight | 590.66 g/mol |
| Appearance | White to off-white powder or crystals |
| Storage Temperature | 2-8°C |
| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to protect both laboratory personnel and the environment. This chemical should never be disposed of down the drain or in regular waste streams.
-
Segregation of Waste: It is crucial to keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.
-
Solid Waste Collection:
-
Collect unreacted this compound powder and any contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealable container for solid chemical waste.
-
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container specifically for liquid chemical waste.
-
Depending on the solvent used (e.g., Dimethylformamide - DMF), the liquid waste may need to be categorized as halogenated or non-halogenated solvent waste. Consult your institution's guidelines.
-
-
Containerization:
-
Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's specific guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Fmoc-D-lys(fmoc)-OH
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of Fmoc-D-lys(fmoc)-OH.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1] The following PPE is required:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical-resistant, offering protection against splashes and vapors.[1][2] | Protects eyes from direct contact with the chemical, which can cause irritation.[2] |
| Face Shield | Recommended when there is a high risk of splashing.[1] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard.[1][2] Gloves must be inspected before use and changed between samples.[2][3] | Prevents skin contact and irritation.[2] Proper removal technique should be used to avoid skin contact with the outer surface of the glove.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement.[1][2] | Protects clothing and skin from potential splashes.[1] |
| Respiratory Protection | Fume Hood | All handling of the lyophilized powder and reconstitution should be conducted in a certified chemical fume hood.[2][4] | Prevents inhalation of fine particles, which can cause respiratory sensitization.[2] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is critical for both experimental success and personnel safety.
-
Preparation and Sanitization : Before handling the compound, thoroughly wash your hands and put on all required PPE.[1] Sanitize the work area, preferably within a chemical fume hood.[1]
-
Equilibrate to Room Temperature : If the compound has been stored in a cold environment, allow the sealed vial to warm to room temperature before opening to prevent condensation.[1]
-
Weighing and Reconstitution : Conduct all weighing of the powdered form within a chemical fume hood to avoid inhalation of fine particles.[2] When reconstituting, use an appropriate sterile solvent and sterile syringes or calibrated pipettes.[1]
-
During Synthesis : When used in solid-phase peptide synthesis (SPPS), ensure all steps, including coupling and deprotection, are performed in a well-ventilated area, ideally within a fume hood, especially when using reagents like piperidine for Fmoc group removal.[4][5]
-
Post-Handling : After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place.[3] Wash hands thoroughly after handling.[3]
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
-
Solid Waste : All consumables that have come into contact with the chemical (e.g., gloves, pipette tips, vials) must be collected in a designated hazardous chemical waste container.[1]
-
Liquid Waste : Unused or expired solutions should be collected in a labeled hazardous waste container.[1] Never dispose of peptide solutions down the drain.[1][2]
-
Regulatory Compliance : Follow all institutional, local, and national chemical waste disposal protocols.[2][6] If you are unsure, contact your institution's environmental health and safety (EHS) department for guidance.[6]
-
Labeling : Ensure all waste containers are clearly and accurately labeled, including a hazardous waste label and any other required documentation.[6][7]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
